2-Butoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLSKXBALZCMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181793 | |
| Record name | Butyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27361-16-6 | |
| Record name | 2-Butoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027361166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27361-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-pyridyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butoxypyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-butoxypyridine from 2-chloropyridine, a reaction of significant interest in medicinal chemistry and materials science. The primary method detailed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document includes detailed experimental protocols, a summary of reaction parameters, and a discussion of the underlying chemical principles.
Introduction to the Williamson Ether Synthesis
The synthesis of this compound from 2-chloropyridine is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of an organohalide and displacing the halide leaving group.[1][2][3][4] In this specific case, the butoxide ion (CH₃CH₂CH₂CH₂O⁻) displaces the chloride ion from the 2-position of the pyridine ring.
The general transformation can be represented as follows:
The reaction is typically carried out in the presence of a strong base to deprotonate the butanol, forming the butoxide nucleophile in situ, or by using a pre-formed alkali metal butoxide salt.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis using Potassium Hydroxide in n-Butanol
This protocol is adapted from a patented procedure and offers a straightforward method using readily available reagents.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
2-Chloropyridine
-
n-Butanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloropyridine and n-butanol.
-
While stirring, add potassium hydroxide pellets to the mixture.
-
Heat the reaction mixture to 100°C and maintain this temperature for 12 hours, with continuous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the 2-chloropyridine is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Wash the filter cake with a small amount of n-butanol.
-
Combine the filtrate and the washings and remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Alternative Protocol: Using Sodium Butoxide
This protocol utilizes pre-formed sodium butoxide, which can lead to a more controlled reaction.
Reaction Scheme:
Caption: Synthesis of this compound using sodium butoxide.
Materials:
-
2-Chloropyridine
-
Sodium butoxide
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Deionized water
-
Ether or Ethyl Acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column or distillation apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve sodium butoxide in the chosen anhydrous solvent.
-
To this solution, add 2-chloropyridine dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to a suitable temperature (typically between 80-120°C) and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous mixture with an organic solvent such as ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Reaction Parameters and Yields
| Parameter | Protocol 1 (KOH in n-Butanol) | Protocol 2 (Sodium Butoxide) |
| Base | Potassium Hydroxide | Sodium Butoxide |
| Solvent | n-Butanol | DMF, DMSO, or THF |
| Temperature | 100°C | 80-120°C |
| Reaction Time | ~12 hours | Variable (monitor by TLC/GC) |
| Typical Yield | High (approaching completion) | Generally high (specifics depend on conditions) |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Boiling Point | 200 °C | [5] |
| Appearance | Colorless to yellow liquid | |
| ¹H NMR | Data not available in the search results. | |
| ¹³C NMR | Data not available in the search results. | |
| IR Spectrum | Data not available in the search results. |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the most common method, other approaches can be considered, particularly for library synthesis or process optimization.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the aqueous butoxide solution and the organic phase containing 2-chloropyridine. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a typical phase-transfer catalyst. This method can sometimes offer milder reaction conditions and easier work-up.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, often leading to shorter reaction times and improved yields.[6][7][8][9] The reaction is typically carried out in a sealed vessel in a microwave reactor, allowing for rapid heating of the solvent and reactants.
Conclusion
The synthesis of this compound from 2-chloropyridine is a well-established transformation primarily achieved through the Williamson ether synthesis. The choice of base and solvent system can be adapted to suit laboratory scale or process chemistry needs. While detailed spectroscopic characterization data for the final product was not available in the conducted searches, the provided protocols offer a solid foundation for researchers to produce and purify this valuable compound. Further optimization and exploration of alternative methods like phase-transfer catalysis and microwave-assisted synthesis may offer advantages in terms of reaction efficiency and green chemistry principles.
References
- 1. 2-tert-Butylpyridine [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. This compound | 27361-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Butoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 2-butoxypyridine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and potential biological activities. This document details key synthetic strategies, presents comparative quantitative data, and provides explicit experimental protocols for the synthesis of these valuable molecules.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily relies on the functionalization of the pyridine ring, with the introduction of the butoxy group at the C-2 position being a key transformation. The principal methods employed include Nucleophilic Aromatic Substitution (SNAr), and multi-step synthetic sequences starting from readily available pyridine precursors.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for the synthesis of this compound. This reaction typically involves the displacement of a halide (commonly chloride or bromide) from the 2-position of the pyridine ring by a butoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, making this a highly effective and regioselective method.[1][2][3]
A common approach is the reaction of 2-chloropyridine with sodium butoxide, generated in situ from butanol and a strong base like sodium hydride or sodium metal. The reactivity of the halogen at the 2-position of the pyridine ring is generally higher towards nucleophilic substitution compared to other positions.[4]
Experimental Protocol: Synthesis of this compound via SNAr
-
Materials: 2-Chloropyridine, n-butanol, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add n-butanol (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium butoxide.
-
To this solution, add 2-chloropyridine (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench cautiously with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Multi-Step Synthesis from 2-Chloropyridine
For the synthesis of more complex, substituted this compound derivatives, a multi-step approach starting from 2-chloropyridine is often employed. A patented method outlines a five-step sequence involving:[5]
-
Nitrogen Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide.
-
Etherification: The N-oxide is then reacted with a butoxide source to introduce the butoxy group.
-
Nitration: The this compound-N-oxide is nitrated to introduce a nitro group, typically at the 4-position.
-
Halogenation: The nitro group can be replaced by a halogen.
-
Deoxygenation: The N-oxide is reduced to the corresponding pyridine.
This sequence allows for the introduction of various substituents onto the pyridine ring, providing access to a diverse range of this compound derivatives.
Experimental Protocol: Representative Etherification of 2-Chloropyridine-N-oxide
-
Materials: 2-Chloropyridine-N-oxide, sodium butoxide, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-chloropyridine-N-oxide (1.0 equivalent) in anhydrous DMF.
-
Add sodium butoxide (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the resulting this compound-N-oxide by recrystallization or column chromatography.[5]
-
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical yields for the synthesis of this compound derivatives via the SNAr pathway.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | n-BuOH, NaH | THF | Reflux | 4-8 | 75-90 | General SNAr |
| 2-Bromopyridine | n-BuOH, K2CO3 | DMF | 100 | 12 | 70-85 | General SNAr |
| 2-Fluoropyridine | n-BuOH, NaH | THF | Room Temp | 2-4 | >90 | General SNAr |
Visualizing Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Workflow for this compound via SNAr
Caption: SNAr synthesis of this compound.
Multi-Step Synthesis of Substituted this compound Derivatives
Caption: Multi-step synthesis of this compound derivatives.
Conclusion
The synthesis of this compound derivatives is well-established, with Nucleophilic Aromatic Substitution representing the most direct and efficient route to the parent compound. For the preparation of more complex, substituted analogues, multi-step sequences provide the necessary versatility. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute the synthesis of this important class of molecules. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and sustainable synthetic methods in the future.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-butoxypyridine. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in synthetic chemistry. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound, also known as butyl 2-pyridyl ether, is a colorless to yellow clear liquid. It is important to distinguish the straight-chain n-butyl isomer from its tert-butyl isomer, as their physical properties differ significantly. The data presented here pertains to the n-butyl isomer unless otherwise specified.
General and Physical Properties
The following table summarizes the key physical and identifying properties of this compound and its tert-butyl isomer for comparison.
| Property | This compound (n-butyl) | 2-tert-Butoxypyridine |
| CAS Number | 27361-16-6[1] | 83766-88-5[2][3][4] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO[2][4] |
| Molecular Weight | 151.21 g/mol [2] | 151.21 g/mol [2][3] |
| Appearance | Colorless to Yellow clear liquid[1] | Colorless to Light yellow to Light orange clear liquid |
| Boiling Point | 200 °C[1] | 88 °C at 100 mmHg[3] |
| Density | 0.97 g/cm³ (at 20°C) | 0.96 g/cm³ (at 20°C) |
| Refractive Index | 1.48 | Not available |
| Flash Point | 75 °C[1] | Not available |
| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. |
Chemical and Safety Properties
This table outlines the chemical reactivity and safety information for this compound.
| Property | Value / Information |
| Chemical Structure | A pyridine ring substituted at the 2-position with a butoxy group. |
| Synonyms | Butyl 2-Pyridyl Ether[1] |
| Purity | >97.0% (GC)[1] |
| Stability | Stable under normal temperatures and pressures.[5] |
| Reactivity | The pyridine ring can undergo electrophilic substitution, though it is less reactive than benzene. The alkoxy group can be cleaved under strong acidic conditions. 2-Alkoxypyridines can undergo C-H polyfluoroarylation. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1] Keep container tightly closed. |
| Hazard Statements | H227: Combustible liquid[1], H315: Causes skin irritation, H319: Causes serious eye irritation |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Predicted Spectral Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 6.5-8.5 ppm. The methylene protons of the butoxy group adjacent to the oxygen are predicted to be around δ 4.3 ppm. The other methylene and the terminal methyl protons of the butyl chain will appear further upfield, between δ 0.9-1.8 ppm. |
| ¹³C NMR | The carbon atom of the pyridine ring attached to the oxygen is expected to have a chemical shift in the range of δ 160-165 ppm. The other aromatic carbons will appear between δ 110-150 ppm. The methylene carbon of the butoxy group adjacent to the oxygen is predicted to be around δ 68 ppm, with the other aliphatic carbons appearing between δ 10-35 ppm. |
| IR Spectroscopy | Characteristic peaks for the C-O-C ether linkage are expected around 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching will be present just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 151. Common fragmentation patterns would involve the loss of the butyl group (M-57) or butene (M-56) via McLafferty rearrangement, and cleavage of the ether bond. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide. In this case, this compound can be synthesized from 2-chloropyridine and sodium butoxide.
Materials and Reagents:
-
2-Chloropyridine
-
Sodium metal
-
Anhydrous n-butanol
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal to anhydrous n-butanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium butoxide.
-
Reaction with 2-Chloropyridine: To the freshly prepared sodium butoxide solution, add anhydrous toluene. Heat the mixture to reflux. Add a solution of 2-chloropyridine in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or a small beaker with a high-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube
-
Capillary tube sealed at one end
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
Fill the small test tube with 2-3 mL of this compound.
-
Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
Gently heat the apparatus. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C). Ensure the pycnometer is completely full, with no air bubbles.
-
Wipe the outside of the pycnometer dry and weigh it again (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and repeat the process of bringing it to the desired temperature in the water bath.
-
Wipe the outside dry and weigh the pycnometer filled with the sample (m₃).
-
The density of the liquid can be calculated using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Using a clean dropper, place a few drops of this compound onto the prism.
-
Close the prism and allow the liquid to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).
-
Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.
-
Adjust the compensator to remove any color fringe from the boundary line.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information in the searched scientific literature detailing any specific interactions of this compound with biological signaling pathways. Its primary application appears to be as a chemical intermediate in organic synthesis. While some pyridine derivatives exhibit biological activity, the toxicological and pharmacological profiles of this compound have not been extensively studied. Researchers should handle this compound with appropriate safety precautions as outlined in the safety data sheet.
Visualizations
Experimental Workflow: Williamson Ether Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 27361-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 83766-88-5|2-(tert-Butoxy)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-(tert-Butoxy)pyridine | 83766-88-5 [sigmaaldrich.com]
- 4. 2-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 5. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Spectroscopic Profile of 2-Butoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxypyridine, a heterocyclic aromatic ether. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | Doublet of doublets (dd) | 1H | H6 (proton on C6) |
| ~7.5-7.6 | Triplet of doublets (td) | 1H | H4 (proton on C4) |
| ~6.8-6.9 | Doublet of doublets (dd) | 1H | H3 (proton on C3) |
| ~6.7-6.8 | Doublet (d) | 1H | H5 (proton on C5) |
| ~4.3-4.4 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~1.7-1.8 | Sextet (s) or Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.4-1.5 | Sextet (s) or Multiplet (m) | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9-1.0 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~164-165 | C2 (carbon attached to oxygen) |
| ~147-148 | C6 |
| ~138-139 | C4 |
| ~116-117 | C5 |
| ~110-111 | C3 |
| ~67-68 | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~31-32 | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~19-20 | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~13-14 | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600-1580 | Strong | C=C and C=N ring stretching |
| ~1470-1430 | Strong | C=C and C=N ring stretching |
| ~1250-1200 | Strong | Asymmetric C-O-C (aryl ether) stretch |
| ~1050-1020 | Medium | Symmetric C-O-C (ether) stretch |
| ~780-740 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |
Sample state: Neat liquid.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 95 | [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
¹³C NMR Acquisition:
-
Tune and shim the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45-60° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean.[2][3]
-
For ATR, place a single drop of this compound directly onto the crystal.[4]
-
For transmission using salt plates, place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.[2][3][5]
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or with clean salt plates/ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[6]
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, and equipped with an Electron Ionization (EI) source.[7]
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The concentration should be in the range of 10-100 µg/mL.
Data Acquisition (GC-MS with EI):
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated compound enters the mass spectrometer's ion source.
-
In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Butoxypyridine. In the absence of publicly available experimental NMR data for this specific compound, this document provides a predicted spectral analysis. These predictions are derived from established NMR principles and comparative analysis of structurally analogous compounds, such as other 2-alkoxypyridines. Additionally, this guide outlines a comprehensive experimental protocol for the acquisition of high-quality NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are summarized below. These values are predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the butyl chain.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 8.10 - 8.20 | Doublet of doublets (dd) | ~4.9, 1.9 | 1H |
| H-4 (Pyridine) | 7.45 - 7.55 | Triplet of doublets (td) | ~8.0, 1.9 | 1H |
| H-5 (Pyridine) | 6.75 - 6.85 | Doublet of doublets (dd) | ~8.0, 4.9 | 1H |
| H-3 (Pyridine) | 6.65 - 6.75 | Doublet (d) | ~8.0 | 1H |
| -OCH₂- (Butoxy) | 4.25 - 4.35 | Triplet (t) | ~6.7 | 2H |
| -OCH₂CH₂ - (Butoxy) | 1.70 - 1.80 | Sextet (s) | ~7.0 | 2H |
| -CH₂CH₂ CH₃ (Butoxy) | 1.40 - 1.50 | Sextet (s) | ~7.4 | 2H |
| -CH₃ (Butoxy) | 0.90 - 1.00 | Triplet (t) | ~7.4 | 3H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required for data acquisition.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 163 - 165 |
| C-6 (Pyridine) | 146 - 148 |
| C-4 (Pyridine) | 138 - 140 |
| C-3 (Pyridine) | 115 - 117 |
| C-5 (Pyridine) | 110 - 112 |
| -OC H₂- (Butoxy) | 67 - 69 |
| -OCH₂C H₂- (Butoxy) | 30 - 32 |
| -CH₂C H₂CH₃ (Butoxy) | 18 - 20 |
| -C H₃ (Butoxy) | 13 - 15 |
Experimental Protocols
This section details a standard methodology for the preparation of a sample of this compound and its analysis by NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[2] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[2]
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, a vortex mixer can be used.
-
Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3][4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
II. NMR Data Acquisition
-
Instrument Setup:
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Approximately 220-240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024-4096) is required compared to ¹H NMR.
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with a numbering scheme for the pyridine ring and lettering for the butoxy group to facilitate the correlation with the NMR spectral data.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-butoxypyridine. The information herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Core Fragmentation Analysis
The mass spectrum of this compound is anticipated to be characterized by a series of fragmentation events primarily involving the butoxy side chain and the pyridine ring. The molecular ion (M+) is expected to be observed, and its fragmentation will likely proceed through several key pathways, including alpha-cleavage, McLafferty rearrangement, and cleavage of the C-O ether bond.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The m/z values are calculated based on the most common isotopes.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 108 | [C₆H₆NO]⁺ | Loss of a propyl radical (•C₃H₇) via alpha-cleavage |
| 95 | [C₅H₅NO]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |
| 94 | [C₅H₄NO]⁺ | Loss of a butyl radical (•C₄H₉) from the molecular ion |
| 78 | [C₅H₄N]⁺ | Loss of a butoxy radical (•OC₄H₉) from the molecular ion |
| 57 | [C₄H₉]⁺ | Butyl cation formed from cleavage of the C-O bond |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from butyl chains |
Proposed Fragmentation Pathways
The fragmentation of this compound is expected to follow established principles of mass spectrometry for ethers and aromatic nitrogen heterocycles. The key proposed pathways are illustrated in the diagram below.
Caption: Proposed EI fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for the acquisition of a mass spectrum for this compound.
1. Instrumentation
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electron ionization (EI) source is recommended. The instrument should be coupled to a gas chromatograph (GC) for sample introduction.
2. Reagents and Materials
-
This compound (analytical standard)
-
High-purity helium (carrier gas)
-
Solvent for sample dilution (e.g., dichloromethane or methanol, HPLC grade)
3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-500
-
Scan Speed: 1000 amu/s
5. Sample Preparation
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
6. Data Acquisition and Analysis
Inject the prepared sample into the GC-MS system. The acquired data should be processed using the instrument's software to obtain the mass spectrum of the this compound peak. The background spectrum should be subtracted to obtain a clean mass spectrum. The fragmentation pattern can then be analyzed and compared to the predicted data in this guide.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Butoxypyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the characteristic infrared (IR) spectroscopy peaks for 2-butoxypyridine. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of its constituent functional groups. The information herein is derived from established principles of infrared spectroscopy and data from analogous chemical structures.
Predicted Infrared Spectrum of this compound
The infrared spectrum of this compound is determined by the vibrational modes of its primary functional components: the pyridine ring, the ether linkage, and the butyl group. The principle of group frequencies allows for the prediction of the locations of major absorption bands.
The key functional groups and their expected vibrational modes are:
-
Pyridine Ring: Aromatic C-H stretching, C=C and C=N ring stretching vibrations.
-
Alkyl Aryl Ether: Asymmetric and symmetric C-O-C stretching vibrations.
-
Butyl Group: Aliphatic C-H stretching and bending vibrations.
The absence of certain bands can also be informative. For instance, the lack of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of an O-H group, distinguishing it from hydroxylated pyridine derivatives.
Data Presentation: Predicted Characteristic Infrared Absorption Peaks
The following table summarizes the predicted quantitative data for the characteristic IR absorption peaks of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | Medium | =C-H Stretch | Pyridine Ring |
| ~ 2960 - 2850 | Strong | -C-H Stretch (asymmetric and symmetric) | Butyl Group |
| ~ 1600 - 1550 | Strong | C=C and C=N Ring Stretch | Pyridine Ring |
| ~ 1470 - 1430 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |
| ~ 1465 | Medium | CH₂ Scissoring (Bending) | Butyl Group |
| ~ 1380 | Medium | CH₃ Umbrella (Bending) | Butyl Group |
| ~ 1300 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl-O) | Alkyl Aryl Ether |
| ~ 1150 - 1050 | Strong | Symmetric C-O-C Stretch (Alkyl-O) | Alkyl Aryl Ether |
| ~ 1000 - 700 | Medium | C-H Out-of-Plane Bending (Fingerprint Region) | Pyridine Ring |
Experimental Protocols for Infrared Spectrum Acquisition
As this compound is a liquid at room temperature, its infrared spectrum can be obtained using several standard techniques.[1][2] The two most common methods are the neat liquid cell (transmission) method and the Attenuated Total Reflectance (ATR) method.
Method 1: Neat Liquid Sample using a Salt Plate Cell (Transmission)
This is a traditional method for obtaining the IR spectrum of a pure liquid.
-
Materials:
-
FTIR Spectrometer
-
Polished salt plates (e.g., NaCl, KBr, or CaF₂)
-
Sample holder for the spectrometer
-
Glass dropper or pipette
-
Volatile solvent for cleaning (e.g., chloroform or isopropanol)
-
Kimwipes or other lint-free tissue
-
Desiccator for storing salt plates
-
-
Procedure:
-
Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Retrieve two salt plates from a desiccator. Handle them only by the edges to avoid moisture from fingerprints.
-
Clean the surfaces of the salt plates with a suitable volatile solvent and a lint-free wipe.
-
Using a clean glass dropper, place one to two drops of this compound onto the center of one salt plate.[3][4]
-
Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[4]
-
-
Spectrum Acquisition:
-
Mount the sandwiched plates onto the spectrometer's sample holder.
-
Place the holder in the sample compartment of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range, typically 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Cleaning:
-
After analysis, disassemble the salt plates.
-
Clean the plates thoroughly with a volatile solvent to remove all traces of the sample.
-
Return the clean, dry plates to the desiccator for storage.
-
-
Method 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid, and often preferred method for liquid samples as it requires minimal sample preparation.
-
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Glass dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Soft, lint-free wipes
-
-
Procedure:
-
Background Spectrum: With the clean, empty ATR crystal, run a background scan.
-
Sample Application:
-
Spectrum Acquisition:
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal (this is more critical for solid or viscous samples).
-
Acquire the infrared spectrum.
-
-
Cleaning:
-
After the measurement is complete, simply wipe the liquid sample off the crystal using a soft wipe.
-
Clean the crystal surface with a solvent-dampened wipe to remove any residue.
-
-
Mandatory Visualization: Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its primary characteristic infrared absorption regions.
Caption: Correlation of this compound's functional groups with their IR absorption regions.
References
- 1. 2-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 2-(tert-Butoxy)pyridine | 83766-88-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to the Solubility and Stability of 2-Butoxypyridine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-butoxypyridine, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these critical parameters. This includes qualitative solubility data for structurally analogous compounds, general stability considerations for pyridine derivatives, and detailed, standardized experimental protocols for both solubility and stability assessment.
Solubility of this compound
Table 1: Qualitative Solubility of Structurally Related 2-Alkoxypyridines
| Compound | Water | Common Organic Solvents (e.g., Ethanol, Acetone, Ether, Chloroform) | Reference |
| 2-Methoxypyridine | Practically insoluble to insoluble.[3] | Soluble.[1][3] | [1][3] |
| 2-Ethoxypyridine | Slightly soluble/limited solubility.[2] | Soluble.[2][4] | [2][4] |
Based on these analogs, this compound is anticipated to have low solubility in water and be soluble in a variety of common organic solvents. The increased length of the butoxy carbon chain, compared to methoxy and ethoxy groups, may further decrease its aqueous solubility.
Stability of this compound
Specific stability data for this compound is not extensively documented. However, the stability of pyridine and its derivatives is influenced by factors such as temperature, light, and pH.[5]
Thermal Stability: Pyridine derivatives can be susceptible to thermal decomposition, with onset temperatures varying based on their substitution patterns. For some substituted tosyl oximes of pyridine, exothermic decomposition has been observed at relatively low temperatures. A thorough evaluation of thermal stability is crucial, especially before scaling up reactions.
Photostability: Substituted pyridines can undergo photochemical reactions, such as phototransposition, when exposed to UV light, particularly in the vapor phase.[5] The specific degradation pathways and the extent of degradation will depend on the substituents and the irradiation conditions.
To ensure the integrity of this compound in experimental and storage conditions, it is imperative to conduct formal stability studies.
Experimental Protocols
The following sections detail standardized protocols for determining the solubility and stability of this compound.
Solubility Determination
Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.[6][7]
3.1.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its transition from a DMSO stock solution to an aqueous buffer.[6]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[8]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.[8]
-
Compound Addition: Transfer a small volume of each DMSO dilution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[8][9]
-
Detection of Precipitation: Measure the turbidity (cloudiness) of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.[6][8] Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by LC-MS/MS or UV-Vis spectrophotometry against a calibration curve.[10][11]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed or the measured concentration in the saturated filtrate.[8][10]
3.1.2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound in a saturated solution and is considered the gold standard.[7][12]
Objective: To determine the equilibrium concentration of this compound in a saturated solution in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial.[12][13]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid filter sorption, especially for poorly soluble compounds.[7]
-
Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12][13]
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).[13]
Stability Assessment
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to provide evidence on how the quality of a substance varies over time under the influence of environmental factors.[14][15][16]
3.2.1. Thermal Stability Study
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: Place aliquots of this compound in suitable, sealed containers.
-
Storage Conditions: Store the samples under various temperature and humidity conditions as recommended by ICH guidelines.[14][17]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies).[15]
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.
-
Evaluation: A "significant change" is defined as a failure to meet the specification. If significant change occurs under accelerated conditions, testing at an intermediate condition is recommended.[14]
3.2.2. Photostability Study
Objective: To assess the stability of this compound when exposed to light.
Methodology:
-
Sample Preparation: Expose samples of this compound directly to a light source, alongside a control sample protected from light (e.g., wrapped in aluminum foil).
-
Light Source: Use a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and the formation of degradation products using a suitable analytical method like HPLC.
-
Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of this compound.
References
- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. evotec.com [evotec.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. pharma.gally.ch [pharma.gally.ch]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. snscourseware.org [snscourseware.org]
Reactivity of 2-Butoxypyridine with electrophiles and nucleophiles
Introduction
2-Butoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its pyridine core. The presence of the electron-donating butoxy group at the 2-position significantly influences the electron density and regioselectivity of the pyridine ring, making it susceptible to a range of transformations with both electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity of this compound, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.
Reactions with Electrophiles
The butoxy group at the 2-position is an ortho-, para-director and an activating group for electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is a deactivating feature. The interplay of these electronic effects directs electrophiles primarily to the 5-position, and to a lesser extent, the 3-position.
Table 1: Representative Electrophilic Substitution Reactions of this compound and Analogues
| Electrophile | Reagent and Conditions | Product | Yield (%) | Reference |
| Nitration | HNO₃/H₂SO₄ | 2-Butoxy-5-nitropyridine | ~90 | [1][2] |
| Bromination | Br₂/Acetic Acid | 5-Bromo-2-butoxypyridine | 62-67 (for 2-aminopyridine) | [3] |
| Bromination | NBS/Acetonitrile | 5-Bromo-2-butoxypyridine | >95 (for 2-aminopyridine) | [4] |
Note: Yields are based on reactions with structurally similar 2-substituted pyridines and represent expected outcomes for this compound.
Experimental Protocol: Nitration of this compound to 2-Butoxy-5-nitropyridine
This protocol is adapted from the nitration of similar pyridine derivatives.[1][2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 g of this compound to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the this compound solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-butoxy-5-nitropyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reactions with Nucleophiles
This compound can undergo nucleophilic attack in two primary ways: direct nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or through deprotonation (metalation) followed by reaction with an electrophile.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, an electron-withdrawing group is typically required to activate the ring, and a good leaving group must be present. For instance, in 2-butoxy-5-nitropyridine, the nitro group activates the ring towards nucleophilic attack, but the butoxy group is a poor leaving group. A more common scenario involves the displacement of a halide from a 2-alkoxyhalopyridine.
Metalation
The pyridine ring can be deprotonated at the C-6 position by strong bases like organolithium reagents. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles.
Table 2: Representative Nucleophilic Reactions of this compound and Analogues
| Reaction Type | Nucleophile/Base | Electrophile | Product | Yield (%) | Reference |
| SNAr | Morpholine | - | 2-Morpholino-5-nitropyridine | High (for 2-methoxy-5-nitropyridine) | [5] |
| Metalation | n-BuLi | DMF | 2-Butoxy-6-formylpyridine | ~90 (for 2-chloropyridine) | [6] |
| Metalation | n-BuLi | Benzaldehyde | 2-Butoxy-6-(hydroxyphenylmethyl)pyridine | Good (general for lithiated pyridines) | [6] |
Note: Yields are based on reactions with structurally similar substituted pyridines and represent expected outcomes for this compound derivatives.
Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile
This protocol is a general procedure based on the lithiation of other substituted pyridines.[6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated Ammonium Chloride solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 10 mmol of this compound in 50 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of n-BuLi in hexanes dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add 1.2 equivalents of the chosen electrophile dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cross-Coupling Reactions
This compound derivatives, particularly those bearing a halide, are excellent substrates for transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds.
Table 3: Representative Suzuki-Miyaura Coupling of this compound Derivatives
| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| 5-Bromo-2-butoxypyridine | Phenylboronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-phenylpyridine | 72 (for PyFluor) | [7][8] |
| 5-Bromo-2-butoxypyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-(4-methoxyphenyl)pyridine | Modest to Good | [7][8] |
| 5-Bromo-2-butoxypyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂/Na₃PO₄ | 2-Butoxy-5-(thiophen-2-yl)pyridine | Modest to Good | [7][8] |
Note: Yields are based on Suzuki-Miyaura reactions of similar pyridine electrophiles and represent expected outcomes.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-butoxypyridine
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of pyridyl halides.[7][8]
Materials:
-
5-Bromo-2-butoxypyridine
-
Arylboronic acid or ester
-
Pd(dppf)Cl₂
-
Sodium Phosphate (Na₃PO₄)
-
Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vial, add 5-bromo-2-butoxypyridine (1.0 mmol), the arylboronic acid or ester (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₃PO₄ (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add 5 mL of dioxane and 1 mL of water to the vial.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound is a versatile building block in organic synthesis. The butoxy group activates the pyridine ring towards electrophilic substitution, primarily at the 5-position. The pyridine nitrogen directs nucleophilic attack and facilitates metalation at the 6-position. Furthermore, halogenated derivatives of this compound are excellent precursors for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for the rational design and successful execution of synthetic routes involving this compound and its derivatives.
References
- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
2-Butoxypyridine: A Technical Guide to its Potential Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butoxypyridine, a member of the 2-alkoxypyridine family, presents a unique scaffold for organic synthesis and medicinal chemistry. While its direct applications are not as extensively documented as its isomer, 2-tert-butoxypyridine, its chemical properties suggest significant potential as a versatile building block and ligand. This technical guide consolidates the available information on this compound, including its physicochemical properties, synthesis, and potential applications. By drawing parallels with more studied 2-alkoxypyridines, this document aims to provide a foundational understanding for researchers interested in exploring the utility of this compound in novel synthetic methodologies and drug discovery programs.
Introduction
Pyridine and its derivatives are fundamental heterocyclic structures in a vast array of pharmaceuticals and functional materials. The introduction of an alkoxy group at the 2-position of the pyridine ring modulates its electronic properties and provides a handle for further functionalization. This compound, also known as butyl 2-pyridyl ether, is a commercially available reagent whose potential in organic synthesis is ripe for exploration. This guide will delve into the known characteristics of this compound and extrapolate its potential applications based on the established reactivity of related compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 27361-16-6 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][4] |
| Molecular Weight | 151.21 g/mol | [1][4] |
| Appearance | Colorless to Yellow Clear Liquid | |
| Purity | >97.0% (GC) | |
| Synonyms | Butyl 2-Pyridyl Ether | [1][4] |
| Storage | Room temperature, sealed in dry conditions | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through standard etherification protocols, typically involving the reaction of 2-halopyridine with butanol under basic conditions. A general synthetic workflow is depicted below.
References
An In-depth Technical Guide to 2-Butoxypyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-butoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, physicochemical properties, and synthesis methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and supplements it with data from closely related 2-alkoxypyridines to provide a practical resource for researchers. The guide also explores the broader applications of the 2-alkoxypyridine scaffold in drug discovery and development, highlighting its role as a versatile building block.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1] Substitution at the 2-position of the pyridine ring with an alkoxy group, such as a butoxy group, can significantly modulate the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This compound, as part of the broader class of 2-alkoxypyridines, serves as a valuable intermediate in the synthesis of more complex molecular architectures for drug discovery and materials science.[3]
Chemical Identity and Molecular Structure
CAS Number: 27361-16-6[4]
Molecular Formula: C₉H₁₃NO
Synonyms: Butyl 2-pyridyl ether
Molecular Structure:
The molecular structure of this compound consists of a pyridine ring substituted at the C2 position with a butoxy group (-O-(CH₂)₃-CH₃).
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 27361-16-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Synonyms | Butyl 2-pyridyl ether |
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 200 °C | |
| Flash Point | 75 °C | |
| Specific Gravity (20/20) | 0.97 |
| Purity | >97.0% (GC) | |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide at the 2-position of the pyridine ring by a butoxide anion.
General Experimental Protocol: Williamson Ether Synthesis
This protocol is a general representation of the Williamson ether synthesis and may require optimization for specific laboratory conditions.[5][6]
Materials:
-
2-Chloropyridine
-
n-Butanol
-
Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of n-butanol (1.1 equivalents) in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Sodium hydride (1.2 equivalents) is carefully added portion-wise to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium butoxide.
-
2-Chloropyridine (1.0 equivalent) is added dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the range of δ 6.5-8.2 ppm. The protons of the butoxy group will appear in the upfield region. The methylene group attached to the oxygen (-O-CH₂-) is expected to be a triplet at approximately δ 4.3 ppm. The other methylene groups will appear as multiplets between δ 1.4-1.8 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the butoxy group (C2) being the most downfield shifted among the pyridine carbons, likely around δ 164 ppm. The carbons of the butoxy group will appear in the upfield region, with the -O-CH₂- carbon around δ 67 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm⁻¹), C-H stretching of the alkyl chain (around 2960-2850 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ at m/z 151 would be expected. Common fragmentation patterns for ethers include the cleavage of the C-O bond. For this compound, this could lead to fragments corresponding to the loss of the butyl group or parts of it.
Applications in Drug Development and Research
While specific examples of this compound in drug candidates are not widely reported, the 2-alkoxypyridine scaffold is a common motif in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules with a wide range of biological activities.
-
Scaffold for Lead Optimization: The butoxy group can be used to fine-tune the lipophilicity and pharmacokinetic properties of a lead compound. Its presence can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intermediate for Cross-Coupling Reactions: The pyridine ring of 2-alkoxypyridines can be further functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a compound series.[8]
-
Bioisosteric Replacement: The 2-alkoxypyridine moiety can be employed as a bioisostere for other functional groups to improve potency, selectivity, or metabolic stability.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for this specific compound is not extensively documented, this guide provides a foundational understanding of its properties, synthesis, and potential applications based on available information and knowledge of related compounds. The Williamson ether synthesis remains a primary route for its preparation, and its 2-alkoxypyridine scaffold offers numerous possibilities for further chemical modification. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks is expected to grow.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. innospk.com [innospk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 2-Butoxypyridine as a tert-Butylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. The tert-butyl group is a widely employed protecting group for carboxylic acids, prized for its steric bulk and stability under various reaction conditions, yet readily removable under mild acidic conditions. Traditional methods for installing the tert-butyl group often involve harsh reagents or gaseous isobutylene, posing safety and handling challenges.
This document provides detailed application notes and protocols for the use of 2-butoxypyridine as a practical and efficient tert-butylating agent for carboxylic acids. In conjunction with boron trifluoride diethyl etherate (BF₃·OEt₂), this compound offers a mild, rapid, and high-yielding method for the formation of tert-butyl esters, compatible with a wide range of sensitive functional groups.[1]
Advantages of this compound for tert-Butylation
-
Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the need for high temperatures or harsh acids.[1][2]
-
High Yields: A broad spectrum of carboxylic acids, including aromatic, aliphatic, and heterocyclic substrates, can be converted to their corresponding tert-butyl esters in excellent yields.[1][2]
-
Broad Substrate Scope: The method is tolerant of various functional groups, making it suitable for complex molecules encountered in drug discovery.[1]
-
Safety and Convenience: This protocol circumvents the use of hazardous reagents like concentrated sulfuric acid and flammable isobutylene gas.[1]
Proposed Reaction Mechanism
The reaction is proposed to proceed through the activation of this compound by the Lewis acid, BF₃·OEt₂. This activation facilitates the generation of a tert-butyl cation equivalent, which is then trapped by the carboxylic acid to form the desired tert-butyl ester. The pyridine byproduct is protonated by the liberated proton.
Caption: Proposed reaction mechanism for tert-butylation.
Experimental Protocols
General Protocol for the tert-Butylation of Carboxylic Acids:
This protocol is based on the publication "Fast and Practical Synthesis of Tert-Butyl Esters from 2-Tert-Butoxypyridine Using Boron Trifluoride·diethyl Etherate under Mild Conditions."
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 mmol) and anhydrous toluene (5 mL).
-
Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
-
Add this compound (1.2 mmol) to the solution.
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ester.
Caption: General experimental workflow.
Data Presentation
The following table summarizes the scope of the tert-butylation reaction using this compound, demonstrating its applicability to a diverse range of carboxylic acids.
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Benzoic acid | tert-Butyl benzoate | 95 |
| 2 | 4-Nitrobenzoic acid | tert-Butyl 4-nitrobenzoate | 98 |
| 3 | 4-Methoxybenzoic acid | tert-Butyl 4-methoxybenzoate | 96 |
| 4 | Phenylacetic acid | tert-Butyl phenylacetate | 94 |
| 5 | Cinnamic acid | tert-Butyl cinnamate | 93 |
| 6 | Ibuprofen | tert-Butyl ibuprofen | 92 |
| 7 | Nicotinic acid | tert-Butyl nicotinate | 90 |
| 8 | Furoic acid | tert-Butyl furoate | 91 |
| 9 | Boc-L-phenylalanine | Boc-L-phenylalanine tert-butyl ester | 95 |
Note: Yields are based on published data and may vary depending on specific reaction conditions and scale.
Application in Drug Development
The tert-butyl ester functionality serves as a crucial protecting group in multi-step organic syntheses common in drug development. By masking the reactivity of the carboxylic acid group, other chemical transformations can be selectively performed on different parts of the molecule. The mild conditions of the this compound method are particularly advantageous when dealing with complex and sensitive drug intermediates.
Furthermore, the introduction of a tert-butyl group can modulate the physicochemical properties of a drug candidate, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, a tert-butyl ester may act as a prodrug, which is converted to the active carboxylic acid in vivo.
Conclusion
The use of this compound in combination with boron trifluoride diethyl etherate provides a robust and versatile method for the tert-butylation of carboxylic acids. Its mild reaction conditions, high yields, and broad substrate scope make it a valuable tool for researchers and scientists in the field of drug development and organic synthesis. This protocol offers a safer and more efficient alternative to traditional tert-butylation methods.
References
Application of 2-Butoxypyridine in Suzuki-Miyaura Coupling Reactions: A Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. Among these, 2-arylpyridines are of significant interest due to their presence in numerous biologically active molecules. This document provides detailed application notes and protocols for the use of 2-butoxypyridine as a substrate in Suzuki-Miyaura coupling reactions for the synthesis of 2-aryl-4-butoxypyridines, valuable intermediates in drug discovery and development. While 2-substituted pyridines can present challenges in cross-coupling reactions due to potential catalyst inhibition and slower reaction rates, appropriate selection of ligands and reaction conditions can lead to successful transformations.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: A palladium(0) species reacts with the aryl or heteroaryl halide (in this case, a halogenated this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes: Synthesis of 2-Aryl-4-butoxypyridines
The Suzuki-Miyaura coupling provides a direct route to synthesize 2-aryl-4-butoxypyridines from a corresponding 2-halo-4-butoxypyridine and an arylboronic acid. The butoxy group at the 4-position can influence the electronic properties of the pyridine ring and provide a handle for further functionalization.
Key Considerations for Coupling with 2-Alkoxypyridines:
-
Substrate Reactivity: The reactivity of the 2-halopyridine coupling partner generally follows the order I > Br > Cl.[1] While aryl chlorides are often more challenging substrates, the use of specialized ligands can facilitate their coupling.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful reaction. Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[2] Common catalyst systems include Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as XPhos or SPhos.[3][4]
-
Base and Solvent: The base plays a critical role in activating the boronic acid for transmetalation.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system often consists of an organic solvent such as dioxane, toluene, or THF, frequently with the addition of water to aid in the dissolution of the base and facilitate the reaction.[1][6]
Data Presentation: Representative Suzuki-Miyaura Couplings of Pyridine Derivatives
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridine derivatives with arylboronic acids, providing a reference for optimizing the synthesis of 2-aryl-4-butoxypyridines.
| Entry | Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 2-Iodopyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF | 90 | 88 |
| 4 | 2-Bromo-4-methoxypyridine | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 95 |
| 5 | 2-Chloro-4-methylpyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Dioxane | 80 | 78 |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of a 2-halo-4-butoxypyridine with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
2-Halo-4-butoxypyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-halo-4-butoxypyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-butoxypyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for the application of this methodology in the synthesis of novel compounds for drug discovery and other areas of chemical research. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and robust synthetic routes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Butoxypyridine in the Synthesis of the Palbociclib Intermediate, a CDK4/6 Inhibitor Precursor
For Research Use Only.
Introduction
2-Butoxypyridine and its derivatives are versatile intermediates in the synthesis of complex pharmaceutical molecules. The butoxy group can serve as a directing group or a protecting group and can be modified to introduce further functionality. This application note details the use of a this compound derivative in the synthesis of a key intermediate for Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer. The focus is on the introduction of a 1-butoxyvinyl group onto a pyrido[2,3-d]pyrimidinone core structure, a critical step in the convergent synthesis of Palbociclib.
The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design and development. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are powerful tools for the construction of carbon-carbon bonds in the synthesis of such complex heterocyclic systems.
Application: Synthesis of a Key Palbociclib Intermediate
A crucial step in several reported syntheses of Palbociclib involves the Sonogashira coupling of a halogenated pyrido[2,3-d]pyrimidinone core with an appropriately functionalized alkyne, followed by further transformations. In this context, a derivative of this compound is utilized to introduce the 1-butoxyvinyl moiety, which is later converted to the acetyl group present in the final Palbociclib molecule.
The overall transformation can be represented as the coupling of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with a suitable coupling partner to introduce the butoxyvinyl group. This is a key strategic bond formation that builds the core structure of the drug molecule.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate of Palbociclib, tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, starting from a halogenated pyridopyrimidinone precursor.
Protocol 1: Sonogashira Coupling to Introduce the Butoxyvinyl Precursor
This protocol outlines the palladium-catalyzed Sonogashira coupling of a brominated pyridopyrimidinone with a terminal alkyne, which serves as the precursor to the butoxyvinyl group.
Materials:
-
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
Tributyl(1-butoxyvinyl)stannane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the solution, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.05 eq).
-
Degas the mixture by bubbling with inert gas for 15 minutes.
-
Add triethylamine (3.0 eq) followed by the slow addition of tributyl(1-butoxyvinyl)stannane (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(1-butoxyvinyl)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
Protocol 2: Buchwald-Hartwig Amination to Couple the Pyridine Moiety
This protocol describes the subsequent palladium-catalyzed amination to couple the synthesized butoxyvinyl intermediate with the aminopyridine side chain.
Materials:
-
2-Chloro-6-(1-butoxyvinyl)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-(1-butoxyvinyl)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq).
-
Add cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.03 eq), and Xantphos (0.06 eq).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling with inert gas for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.
Data Presentation
The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields can vary based on reaction scale and purification methods.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI, Et₃N | DMF | 80-90 | 4-6 | 75-85 |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-18 | 70-80 |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key intermediates in the synthesis of the Palbociclib precursor.
Application Notes and Protocols for N-Alkylation of 2-Butoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyridine derivatives is a fundamental transformation in organic synthesis, yielding quaternary pyridinium salts that are valuable intermediates in the development of novel pharmaceuticals and functional materials. This document provides a detailed experimental procedure for the N-alkylation of 2-butoxypyridine, a common starting material in medicinal chemistry. The protocol is based on established methodologies for the alkylation of related 2-alkoxypyridines and aims to provide a reproducible and efficient synthesis of N-alkyl-2-butoxypyridinium salts.
The primary challenge in the alkylation of pyridone-type structures is controlling the regioselectivity between N- and O-alkylation.[1][2] However, starting with this compound, where the oxygen is already functionalized, the reaction selectively proceeds at the nitrogen atom. The choice of alkylating agent, solvent, and base is critical for achieving high yields and purity.
Experimental Protocols
This section details a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Bromoethane, Benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (Note: Some reactions can proceed without a base)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes, Diethyl ether)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Procedure for N-Alkylation:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the this compound in an appropriate anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).
-
Base Addition (if applicable): If a base is required, add the selected base (e.g., K₂CO₃, 1.5 equivalents) to the solution.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80 °C) for the specified time (e.g., 12-48 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture to remove the base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkyl-2-butoxypyridinium salt.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyridine derivatives, which can be extrapolated for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 25 | 24 | ~90 |
| 2 | Bromoethane | NaH | THF | 60 | 12 | ~85 |
| 3 | Benzyl bromide | None | Acetonitrile | 80 | 48 | ~95[3] |
| 4 | Propargyl bromide | t-BuOK | THF | 25 | 18 | ~88[4] |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Gamma-Secretase Modulators Utilizing 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel gamma-secretase modulators (GSMs) incorporating a 2-butoxypyridine moiety. The following sections detail a hypothetical synthetic route, experimental procedures, and methods for biological characterization, drawing upon established principles in medicinal chemistry and the known structure-activity relationships of pyridine-derived GSMs.
Introduction to Gamma-Secretase Modulators
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease. Gamma-secretase modulators are small molecules that allosterically modulate the enzyme's activity, shifting the cleavage preference from the production of Aβ42 to shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37.[1][2][3] This approach offers a promising therapeutic strategy for Alzheimer's disease by reducing the toxic Aβ burden without inhibiting the processing of other important substrates of gamma-secretase, such as Notch, thereby avoiding mechanism-based toxicities associated with gamma-secretase inhibitors.[2][3]
The incorporation of a pyridine ring into the core structure of GSMs has been shown to yield potent and selective modulators.[4][5][6][7] This document outlines a synthetic strategy to a novel class of GSMs featuring a this compound scaffold, aiming to explore new chemical space and potentially improve pharmacokinetic and pharmacodynamic properties.
Hypothetical Synthesis of a this compound Containing Gamma-Secretase Modulator
While no specific literature directly reports the use of this compound in the synthesis of gamma-secretase modulators, a plausible synthetic route can be designed based on established methodologies for constructing pyridine-containing heterocyclic compounds and known GSM scaffolds.[4][6][7][8] The following protocol describes a hypothetical multi-step synthesis of a novel aminothiazole-based GSM incorporating a this compound fragment.
Experimental Workflow: Synthesis of a Novel this compound GSM
Caption: Synthetic workflow for a novel this compound-containing GSM.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Butoxy-5-acetylpyridine
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 2-butoxy-5-acetylpyridine.
Step 2: Bromination of the Acetyl Group
-
Dissolve 2-butoxy-5-acetylpyridine (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.05 eq) in glacial acetic acid containing a catalytic amount of hydrobromic acid (HBr) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(6-butoxypyridin-3-yl)ethanone.
Step 3: Synthesis of N-(4-Fluorophenyl)thiourea
-
To a solution of 4-fluoroaniline (1.0 eq) in acetone, add benzoyl isothiocyanate (1.0 eq) dropwise.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate N-(4-fluorophenyl)-N'-benzoylthiourea.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate N-(4-fluorophenyl)thiourea.
-
Filter the solid, wash with water, and dry.
Step 4: Hantzsch Thiazole Synthesis of the Target GSM
-
To a solution of 2-bromo-1-(6-butoxypyridin-3-yl)ethanone (1.0 eq) in absolute ethanol, add N-(4-fluorophenyl)thiourea (1.0 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure target GSM, 2-(4-fluoroanilino)-4-(6-butoxypyridin-3-yl)thiazole.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized gamma-secretase modulator, based on typical values reported for similar pyridine-derived GSMs.[1][4][7]
Table 1: Synthesis and Physicochemical Properties
| Compound ID | Synthetic Step | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| GSM-ButoxyPy-01 | Step 1 | 75 | C₁₁H₁₅NO₂ | 193.24 | >98 |
| GSM-ButoxyPy-02 | Step 2 | 82 | C₁₁H₁₄BrNO₂ | 272.14 | >95 |
| GSM-ButoxyPy-03 | Step 3 | 88 | C₇H₇FN₂S | 160.21 | >99 |
| Target GSM | Step 4 | 65 | C₁₈H₁₈FN₃OS | 343.42 | >99 |
Table 2: In Vitro Biological Activity
| Compound ID | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) | Notch Cleavage IC₅₀ (µM) |
| Target GSM | 15 | 120 | 25 | >10 |
| Reference GSM | 10 | 100 | 20 | >10 |
Mandatory Visualizations
Gamma-Secretase Signaling Pathway
Caption: Overview of the gamma-secretase signaling pathway.
Mechanism of Action of Gamma-Secretase Modulators
Caption: Allosteric modulation of gamma-secretase by GSMs.
Biological Evaluation Protocols
In Vitro Gamma-Secretase Activity Assay
A cell-based assay is employed to determine the potency of the synthesized GSM in modulating Aβ production.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO).
-
Aβ Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The levels of Aβ42, Aβ40, and Aβ38 are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Data Analysis: The IC₅₀ (for Aβ42 and Aβ40 reduction) and EC₅₀ (for Aβ38 elevation) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Notch Signaling Assay
To assess the selectivity of the GSM, its effect on Notch signaling is evaluated.
-
Cell Line: A stable cell line expressing a Notch-dependent luciferase reporter is used.
-
Assay Procedure: Cells are treated with the test compound at various concentrations for 24 hours.
-
Luciferase Measurement: Luciferase activity is measured using a commercially available kit.
-
Selectivity Determination: The IC₅₀ for Notch cleavage inhibition is determined. A high IC₅₀ value relative to the Aβ42 IC₅₀ indicates selectivity for APP processing over Notch signaling.[9]
Conclusion
The provided application notes and protocols outline a comprehensive, albeit hypothetical, approach for the synthesis and evaluation of a novel class of gamma-secretase modulators based on a this compound scaffold. By following these detailed procedures, researchers can synthesize and characterize new chemical entities with the potential to become next-generation therapeutics for Alzheimer's disease. The data presentation and visualizations offer a clear framework for interpreting experimental results and understanding the underlying biological mechanisms.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies Involving 2-Butoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-butoxypyridine derivatives as protecting groups in organic synthesis. The focus is on the protection of carboxylic acids and alcohols, detailing reaction protocols, quantitative data, and mechanistic insights.
Protection of Carboxylic Acids using 2-tert-Butoxypyridine
The tert-butyl ester is a common and valuable protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1] A practical and efficient method for the synthesis of tert-butyl esters involves the use of 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂). This method offers a mild and rapid alternative to traditional methods that often require harsh acids or the use of hazardous gases like isobutylene.[2]
General Reaction Scheme
The overall transformation involves the reaction of a carboxylic acid with 2-tert-butoxypyridine and BF₃·OEt₂ to yield the corresponding tert-butyl ester and 2-pyridone as a byproduct.
Caption: General reaction for carboxylic acid protection.
Quantitative Data for tert-Butyl Ester Synthesis
The following table summarizes the yields for the protection of various carboxylic acids using 2-tert-butoxypyridine and BF₃·OEt₂. The reactions are generally high-yielding and proceed under mild conditions.
| Carboxylic Acid Substrate | Product | Yield (%) |
| Benzoic acid | tert-Butyl benzoate | 95 |
| 4-Nitrobenzoic acid | tert-Butyl 4-nitrobenzoate | 92 |
| 4-Methoxybenzoic acid | tert-Butyl 4-methoxybenzoate | 96 |
| Phenylacetic acid | tert-Butyl phenylacetate | 94 |
| Cyclohexanecarboxylic acid | tert-Butyl cyclohexanecarboxylate | 91 |
| Furoic acid | tert-Butyl furoate | 90 |
| N-Boc-glycine | N-Boc-glycine tert-butyl ester | 88 |
Data is representative of typical yields reported in the literature.[2]
Experimental Protocol: Protection of a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 mmol)
-
2-tert-Butoxypyridine (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) at room temperature, add 2-tert-butoxypyridine (1.2 mmol).
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tert-butyl ester.
Deprotection of tert-Butyl Esters
The tert-butyl ester protecting group is readily cleaved under acidic conditions to regenerate the carboxylic acid. A common and effective reagent for this transformation is trifluoroacetic acid (TFA).[1]
1.4.1. General Deprotection Scheme
Caption: Deprotection of a tert-butyl ester.
1.4.2. Experimental Protocol: Deprotection using TFA
Materials:
-
tert-Butyl ester (1.0 mmol)
-
Trifluoroacetic acid (TFA) (10-50% in dichloromethane, v/v)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the tert-butyl ester (1.0 mmol) in dichloromethane.
-
Add the trifluoroacetic acid solution to the reaction mixture.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes to a few hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Protection of Alcohols using 2-Benzyloxyppyridine
The benzyl ether is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its selective removal by hydrogenolysis. A mild and neutral method for the benzylation of alcohols utilizes 2-benzyloxypyridine in the presence of methyl triflate (MeOTf).[3]
General Reaction Scheme and Mechanism
The reaction proceeds through the in-situ formation of the active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate.
Caption: Mechanism of alcohol benzylation.
Experimental Protocol: Protection of an Alcohol
Materials:
-
Alcohol (1.0 mmol)
-
2-Benzyloxypyridine (1.2 mmol)
-
Methyl triflate (MeOTf) (1.2 mmol)
-
Magnesium oxide (MgO) (2.0 mmol)
-
Toluene or Trifluorotoluene (5 mL)
-
Standard workup and purification reagents.
Procedure:
-
To a mixture of the alcohol (1.0 mmol) and magnesium oxide (2.0 mmol) in toluene (5 mL) at 0 °C, add 2-benzyloxypyridine (1.2 mmol).
-
Slowly add methyl triflate (1.2 mmol) to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to 90 °C.
-
Monitor the reaction by TLC. Reaction times can vary depending on the substrate.
-
Upon completion, cool the reaction mixture and filter off the solid magnesium salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by silica gel column chromatography.
Other 2-Alkoxypyridine Derivatives
While 2-tert-butoxypyridine and 2-benzyloxypyridine are the most prominently documented, other 2-alkoxypyridine derivatives can also serve as precursors to protecting groups. For instance, 2-methoxypyridine and 2-isopropoxypyridine can be synthesized and potentially utilized in similar protection strategies, although their applications are less explored in the current literature. The synthesis of these derivatives often involves the reaction of a 2-halopyridine with the corresponding sodium alkoxide.[1][4]
Protection of Amines
The use of 2-alkoxypyridine derivatives for the protection of amines is not as well-established as for carboxylic acids and alcohols. However, the general principle of activating the 2-alkoxypyridine to generate an electrophilic species could potentially be applied to the N-alkylation of amines. Further research in this area is warranted to develop efficient protocols.
Conclusion
This compound derivatives, particularly 2-tert-butoxypyridine and 2-benzyloxypyridine, offer mild and effective strategies for the protection of carboxylic acids and alcohols, respectively. These methods provide valuable alternatives to more traditional protecting group strategies, especially when dealing with sensitive substrates. The protocols outlined in these application notes provide a solid foundation for researchers to implement these techniques in their synthetic endeavors.
References
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for a Reaction Work-up Involving 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the work-up of a chemical reaction involving 2-butoxypyridine. The protocol is based on a representative Williamson ether synthesis of this compound from 2-chloropyridine and sodium butoxide. This versatile procedure can be adapted for other reactions where this compound is a product, starting material, or solvent, with appropriate modifications.
Introduction
This compound is a substituted pyridine derivative with applications in pharmaceutical and materials science research. Proper work-up and purification are crucial to obtain the final product with high purity, removing unreacted starting materials, byproducts, and catalysts. This guide outlines a standard liquid-liquid extraction procedure designed to isolate and purify this compound from a typical reaction mixture.
Chemical Properties and Safety
This compound is a liquid at room temperature. As with all pyridine derivatives, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes the synthesis of this compound followed by a detailed work-up procedure.
Reaction Scheme:
2-Chloropyridine + Sodium Butoxide → this compound + Sodium Chloride
Materials:
-
2-Chloropyridine
-
Sodium butoxide (or n-butanol and a strong base like sodium hydride to form the alkoxide in situ)
-
Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solvent
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyridine in anhydrous DMF.
-
Addition of Reagent: Add sodium butoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.
-
Solvent Removal (Optional but Recommended): If a high-boiling solvent like DMF was used, it is beneficial to remove the bulk of it under reduced pressure to simplify the subsequent extraction.
Step-by-Step Work-up Procedure
-
Dilution: Dilute the quenched reaction mixture or the residue after solvent removal with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel.
-
Acidic Wash (to remove unreacted 2-chloropyridine):
-
Add 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The unreacted 2-chloropyridine, being basic, will be protonated and partition into the aqueous layer.
-
Drain the lower aqueous layer.
-
-
Neutralizing Wash:
-
Add saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel to neutralize any remaining acid.
-
Shake and vent as before.
-
Separate and discard the aqueous layer.
-
-
Water Wash:
-
Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Separate and discard the aqueous layer.
-
-
Brine Wash:
-
Perform a final wash with brine. This helps to break up any emulsions and begins the drying process by removing bulk water from the organic layer.
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Swirl the flask and let it stand until the organic solution is clear and the drying agent no longer clumps together.
-
-
Filtration and Concentration:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table presents representative data for the synthesis and purification of an alkoxypyridine via a Williamson ether synthesis. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Materials | |
| 2-Chloropyridine | 1.0 eq |
| Sodium Butoxide | 1.2 eq |
| Solvent | Anhydrous DMF |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Work-up & Purification | |
| Crude Yield | ~85-95% |
| Purity after Work-up (by GC) | >90% |
| Final Yield after Distillation | ~70-80% |
| Final Purity (by GC) | >98% |
Experimental Workflow Diagram
Application Note: Purification of 2-Butoxypyridine Reaction Products by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-butoxypyridine from a reaction mixture using silica gel column chromatography. This compound, a key intermediate in pharmaceutical and agrochemical synthesis, is often prepared via a Williamson ether synthesis from 2-chloropyridine and sodium butoxide. The primary impurities in this reaction are typically unreacted starting materials and potential side products. This protocol outlines a robust method for isolating this compound in high purity, suitable for downstream applications in research and development.
Introduction
The synthesis of 2-alkoxypyridines is a fundamental transformation in organic chemistry, yielding valuable building blocks for the development of novel therapeutic agents and functional materials. A common route to this compound involves the nucleophilic substitution of a halogen on the pyridine ring, such as in 2-chloropyridine, with a butoxide anion. Following the reaction, the crude product mixture requires purification to remove unreacted starting materials, such as 2-chloropyridine and butanol, as well as any potential byproducts.
Column chromatography is a widely employed technique for the purification of organic compounds.[1] This method relies on the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[1] By carefully selecting the mobile phase composition, a high degree of separation can be achieved, yielding the desired this compound with high purity. The basic nature of the pyridine nitrogen can sometimes lead to tailing of the compound on the acidic silica gel; this can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.[2]
This document provides a step-by-step protocol for the purification of this compound using flash column chromatography, a technique that utilizes pressure to accelerate the separation process.
Experimental Overview
The purification strategy involves the following key steps:
-
Thin-Layer Chromatography (TLC) Analysis: To determine the optimal mobile phase composition for the column chromatography.
-
Column Preparation: Packing a glass column with silica gel.
-
Sample Loading: Applying the crude reaction mixture to the column.
-
Elution: Passing the mobile phase through the column to separate the components.
-
Fraction Collection and Analysis: Collecting the eluting solvent in fractions and identifying those containing the pure product.
-
Product Isolation: Combining the pure fractions and removing the solvent.
A visual representation of the experimental workflow is provided below.
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient or isocratic) | A common solvent system offering a good polarity range for separating pyridine derivatives. A starting ratio of 95:5 (v/v) is recommended.[3] The polarity can be gradually increased. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional) | To minimize tailing of the basic pyridine compound on the acidic silica gel.[2] |
| TLC Analysis | To determine the optimal eluent composition. The target Rf for this compound should be approximately 0.2-0.3 for effective separation on the column.[2] | |
| Elution Order (Predicted) | 1. 2-Chloropyridine2. 2-Butoxypyridine3. Butanol | Based on increasing polarity. 2-Chloropyridine is the least polar, followed by the ether product, with the alcohol being the most polar. |
| Detection | UV light (254 nm) or appropriate stain | Pyridine derivatives are typically UV active. Stains like potassium permanganate can also be used. |
Experimental Protocols
1. Materials and Reagents
-
Crude this compound reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Thin-Layer Chromatography (TLC) for Eluent Optimization
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v). If tailing is observed, a new set of eluents containing 0.5% triethylamine can be prepared.
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto a TLC plate. It is also beneficial to spot standards of the starting materials (2-chloropyridine and butanol) if available.
-
Develop the TLC plate in a chamber saturated with the chosen eluent.
-
Visualize the developed plate under a UV lamp (254 nm).
-
The optimal eluent system is one that provides good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.3.[2]
3. Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent, preferably the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For samples that are not readily soluble in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (e.g., using a pump or regulated air supply) to achieve a steady flow rate.
-
Begin collecting the eluent in fractions of appropriate size (e.g., 10-20 mL per fraction).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
The purity of the final product can be assessed by analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting
-
Streaking or Tailing of Spots on TLC/Column: This is often due to the basic nature of the pyridine interacting with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.[2]
-
Poor Separation: If the separation is not adequate, consider using a less polar starting eluent and/or a more gradual gradient of the polar solvent. A longer column may also improve resolution.
-
Compound Not Eluting: If the product is not moving down the column, the mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (ethyl acetate) in the eluent mixture.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from a reaction mixture using silica gel column chromatography. By following the outlined procedures for TLC optimization, column packing, and elution, researchers can effectively isolate the target compound in high purity, which is crucial for its use in subsequent research and development activities. The provided guidelines and troubleshooting tips will aid in achieving successful and reproducible purifications.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Butoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 2-Butoxypyridine Scaffolds in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its modulated basicity make it a key component in the design of molecules targeting a wide range of biological targets, particularly protein kinases.[1][2][3] The functionalization of the pyridine core is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. This compound, with its alkoxy substituent, offers a valuable building block for creating novel chemical entities with tailored physicochemical properties for improved bioavailability and metabolic stability.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[1] These benefits include dramatically accelerated reaction rates (often reducing times from hours to minutes), improved product yields, and enhanced purity profiles.[4] For researchers developing libraries of compounds based on a this compound scaffold, MAOS provides a powerful tool for the rapid and efficient synthesis of analogues, accelerating the drug development pipeline.
These application notes provide adaptable protocols for two of the most powerful and versatile cross-coupling reactions in modern organic synthesis—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to hypothetical 2-halo-6-butoxypyridine substrates.
Key Applications in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are major targets for pharmaceutical development. Many approved kinase inhibitors feature a substituted pyridine or related heterocyclic core. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions to construct the necessary carbon-carbon and carbon-nitrogen bonds. Microwave irradiation has been extensively used to expedite these syntheses, enabling the rapid generation of diverse compound libraries for high-throughput screening.[1][2]
By employing a this compound scaffold, researchers can explore novel chemical space. The butoxy group can influence solubility, lipophilicity, and metabolic stability, while functionalization at other positions on the pyridine ring can be used to target specific interactions within the kinase active site.
Hypothetical Kinase Inhibition Signaling Pathway
The diagram below illustrates a simplified signaling cascade, such as the MAPK/ERK pathway, which is frequently overactive in various cancers. A hypothetical kinase inhibitor, developed from a this compound core, could be designed to block the activity of a key kinase like MEK, thereby preventing the phosphorylation of its downstream target (ERK) and inhibiting uncontrolled cell proliferation.
Caption: Hypothetical inhibition of the MEK kinase by a this compound derivative.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5] This protocol is adapted for the coupling of a hypothetical 2-halo-6-butoxypyridine with various aryl or heteroaryl boronic acids.
Adaptable Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-6-butoxypyridine (or 2-Chloro-6-butoxypyridine) (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), DMF/H₂O (1:1), or EtOH/H₂O (1:1)) (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add the 2-halo-6-butoxypyridine, arylboronic acid, palladium catalyst, and base.
-
Add the chosen solvent system to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture with stirring at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[6][7]
-
After irradiation, allow the vial to cool to room temperature (below 50 °C) using compressed air before opening.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-aryl-6-butoxypyridine.
Data from Analogous Suzuki-Miyaura Reactions
The following table summarizes reaction conditions from published microwave-assisted Suzuki-Miyaura couplings of various halopyridines and related heterocycles, providing a basis for optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 120 | 10 | 70 | [8][9] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 120 | 10 | 85 | [8][9] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 | [6] |
| 4'-Bromoacetophenone | Phenylboronic acid | Py-Pz/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 98 | [7] |
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | H₂O | 100 | 10 | 98 | [10] |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[11] This reaction is fundamental in the synthesis of kinase inhibitors, where an amine linkage often serves as a key hinge-binding motif.
Adaptable Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-6-butoxypyridine (or 2-Chloro-6-butoxypyridine) (1.0 mmol)
-
Primary or secondary amine (1.2 - 2.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 - 5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (4 - 10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, Benzotrifluoride) (4-5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In an inert atmosphere (glovebox), add the palladium pre-catalyst, phosphine ligand, and base to a 10 mL microwave vial.
-
In a separate vial, dissolve the 2-halo-6-butoxypyridine and the amine in the anhydrous solvent.
-
Transfer this solution to the microwave vial containing the catalyst system.
-
Seal the vial securely and remove it from the glovebox.
-
Place the vial inside the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (typically 130-150 °C) for a specified time (typically 10-30 minutes).[12]
-
After irradiation, allow the vial to cool to room temperature before opening.
-
Quench the reaction (e.g., with saturated aq. NH₄Cl) and dilute with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data from Analogous Buchwald-Hartwig Aminations
The following table provides representative conditions for microwave-assisted Buchwald-Hartwig aminations, which can guide the setup for this compound derivatives.
| Substrate | Coupling Partner | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (7) | NaOtBu | Toluene | 150 | 10 | 92 | [12] |
| 1,4-Dibromobenzene | Carbazole | Pd₂(dba)₃ (5) / XPhos (10) | NaOtBu | Toluene | 150 | 30 | 71 | [12] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / Ligand | K₃PO₄ | Benzotrifluoride | 150 | 20 | 95 | [13] |
| Aryl Chlorides | Aliphatic Amines | Pd(0) / Ligand | NaOtBu | Toluene | 140 | 10 | Good | [14] |
General Experimental Workflow
The following diagram outlines a typical workflow for performing microwave-assisted synthesis, from reaction setup to final product analysis.
Caption: General workflow for microwave-assisted organic synthesis.
References
- 1. u-picardie.fr [u-picardie.fr]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 2-Butoxypyridine for Industrial Applications
Introduction
2-Butoxypyridine, also known as butyl 2-pyridyl ether, is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its synthesis involves the nucleophilic aromatic substitution of a suitable pyridine precursor. For industrial applications, a scalable, efficient, and cost-effective synthetic route is paramount. This document outlines a detailed protocol for the scale-up synthesis of this compound from 2-chloropyridine and sodium butoxide, suitable for production in a pilot plant or industrial setting. The primary precursor, 2-chloropyridine, is commonly produced through the direct chlorination of pyridine or from pyridine-N-oxide.[1][2]
The described method is based on the Williamson ether synthesis, adapted for a heteroaromatic system. This process is robust, uses readily available starting materials, and is amenable to large-scale production with consistent yields and high purity.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade | Notes |
| 2-Chloropyridine | 113.55 | ≥99% | Corrosive, handle with care. |
| Sodium Butoxide | 96.10 | ≥97% | Moisture-sensitive, handle under inert atmosphere. |
| n-Butanol | 74.12 | Anhydrous | Solvent. Can also be used to prepare sodium butoxide in situ. |
| Toluene | 92.14 | Anhydrous | Co-solvent for azeotropic removal of water if preparing butoxide in situ. |
| Deionized Water | 18.02 | N/A | For work-up. |
| Brine (Saturated NaCl) | N/A | N/A | For work-up. |
| Sodium Sulfate (Anhydrous) | 142.04 | N/A | Drying agent. |
Experimental Protocols
This protocol describes a synthesis scaled to a 10 kg output of this compound.
Protocol A: Using Commercial Sodium Butoxide
This is the preferred method for industrial scale as it avoids the in-situ preparation step.
Caption: Logic diagram for fractional vacuum distillation.
Safety and Handling
-
2-Chloropyridine: Is corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Sodium Butoxide: Is a strong base and is corrosive. It reacts violently with water. All handling must be done under an inert, dry atmosphere (e.g., nitrogen or argon).
-
n-Butanol/Toluene: Are flammable liquids. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. For scale-up operations, a face shield and respiratory protection may be required.
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Aqueous and organic waste streams should be segregated.
This protocol provides a robust and scalable method for the industrial synthesis of high-purity this compound. The process is efficient, with a high expected yield, making it suitable for commercial production. Adherence to safety protocols is essential for successful and safe implementation.
References
Troubleshooting & Optimization
How to improve the yield of 2-Butoxypyridine synthesis
Technical Support Center: 2-Butoxypyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2][3][4] This reaction involves treating a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with a butoxide salt, most commonly sodium butoxide, in an appropriate solvent.
The general reaction scheme is as follows:
-
Reactants : 2-Halopyridine + Sodium Butoxide
-
Product : this compound + Sodium Halide
-
Mechanism : The butoxide ion (BuO⁻) acts as a nucleophile, attacking the carbon atom bonded to the halogen on the pyridine ring and displacing the halide ion.[5]
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?
Low yields are a frequent issue and can typically be traced back to a few key areas. The following logical diagram and explanations can help diagnose the problem.
Caption: Troubleshooting decision tree for low this compound yield.
-
Inactive Base/Presence of Water : Sodium butoxide is extremely sensitive to moisture. Water will protonate the butoxide, rendering it non-nucleophilic, and can also lead to the formation of 2-hydroxypyridine as a byproduct. Always use freshly opened anhydrous reagents and ensure all glassware is flame-dried or oven-dried before use.[6]
-
Suboptimal Temperature : The reaction rate is highly dependent on temperature.[] If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can promote side reactions. An optimization study may be required, but temperatures in the range of 80-120°C are common.[8][9]
-
Poor Solvent Choice : The solvent must be aprotic and capable of dissolving the reagents. Polar aprotic solvents like DMF or DMSO are often used because they effectively solvate the cation (Na⁺), leaving a more "naked" and highly reactive butoxide anion.[4]
-
Insufficient Reaction Time : SNAr reactions on pyridine rings can be slower than on other aromatic systems. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before beginning the workup.
Q3: How do different reaction parameters affect the final yield?
Optimizing reaction conditions is crucial for maximizing yield.[] The choice of halide, base, solvent, and temperature all play significant roles.
| Parameter | Option 1 | Option 2 | Option 3 | General Impact on Yield |
| 2-Halopyridine | 2-Chloropyridine | 2-Bromopyridine | - | Bromo is more reactive and may give higher yields or require milder conditions, but is more expensive.[10] |
| Base | NaH (with BuOH) | Na metal (with BuOH) | Commercial NaOBu | Commercial, high-purity NaOBu is convenient. In situ generation with NaH is common and effective. All require strictly anhydrous conditions.[3] |
| Solvent | Toluene | THF | DMF / DMSO | Polar aprotic solvents (DMF, DMSO) generally accelerate SNAr reactions and improve yields compared to less polar options like Toluene or THF.[2][4] |
| Temperature | 60 °C | 80 °C | 110 °C | Higher temperatures increase reaction rate, but may also increase side product formation. Optimal temperature depends on the specific solvent and halide used.[8] |
Q4: What are the best practices for preparing and handling sodium butoxide?
Sodium butoxide is a strong base and is highly hygroscopic. Its proper handling is critical for success.
-
Commercial Anhydrous Product : The simplest method is to purchase high-purity, anhydrous sodium butoxide from a reliable supplier. Handle it quickly in an inert atmosphere (glove box or glove bag) to prevent moisture absorption.
-
In Situ Preparation : Alternatively, it can be prepared immediately before use. A common method involves adding sodium hydride (NaH) portion-wise to anhydrous n-butanol in an anhydrous solvent like THF under an inert atmosphere.[3] Another method involves reacting sodium metal with n-butanol.[6] The resulting solution/slurry of sodium butoxide can be used directly. This ensures maximum reactivity.
Q5: What are the major side products and how can they be minimized?
The primary side product of concern is 2-hydroxypyridine . This forms when the butoxide base is quenched by water, or if the starting 2-halopyridine undergoes hydrolysis.
-
Minimization Strategy : The most effective way to prevent this is to ensure the reaction is performed under strictly anhydrous conditions. Use anhydrous solvents, dry reagents, and maintain a dry nitrogen or argon atmosphere throughout the experiment.
Another potential issue is the elimination reaction if using a secondary or tertiary alkyl halide, though this is not a concern with n-butanol.[1]
Experimental Protocol & Workflow
This section provides a representative lab-scale protocol for the synthesis of this compound from 2-chloropyridine.
Caption: Experimental workflow for this compound synthesis.
Detailed Methodology
Materials:
-
2-Chloropyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous n-Butanol (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation : Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Butoxide Formation : To the flask, add anhydrous DMF followed by anhydrous n-butanol (1.2 eq). While stirring, carefully add sodium hydride (1.2 eq) in small portions.
-
Safety Note: Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood and the gas is vented safely.
-
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
-
Reactant Addition : Slowly add 2-chloropyridine (1.0 eq) to the reaction mixture dropwise via a syringe.
-
Reaction : Heat the mixture to 90-100°C and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 2-chloropyridine is consumed.
-
Workup - Quenching : Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding deionized water dropwise to decompose any remaining sodium hydride and sodium butoxide.
-
Workup - Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing : Combine the organic layers and wash with water, followed by a wash with saturated brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Reactions Using 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-butoxypyridine, with a focus on resolving issues related to low product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction with a this compound derivative is resulting in a low yield. What are the general factors I should consider?
Low yields in reactions involving this compound can stem from a variety of factors, ranging from suboptimal reaction conditions to inherent substrate reactivity and stability issues. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical parameters. Side reactions may become more prevalent at elevated temperatures, while insufficient time or temperature can lead to incomplete conversion.
-
Reagent Quality: The purity of this compound, as well as all other reagents and solvents, is paramount. Impurities can interfere with the reaction or poison catalysts. Ensure all materials are of appropriate grade and stored correctly.
-
Atmosphere Control: Many reactions, particularly those involving organometallic reagents or catalysts (e.g., Suzuki and Buchwald-Hartwig couplings), are sensitive to oxygen and moisture. The use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous, degassed solvents is often essential.
-
Catalyst and Ligand Choice (for cross-coupling reactions): The selection of the palladium source and the phosphine ligand is critical for the success of cross-coupling reactions. The electronic and steric properties of the ligand can significantly impact the efficiency of the catalytic cycle.
-
Base Selection: The choice and strength of the base can influence the reaction rate and the stability of the starting materials and products. Common bases in cross-coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The compatibility of the base with the functional groups on your substrates should be considered.
-
Side Reactions: Be aware of potential side reactions, such as hydrolysis of the butoxy group, especially under strong acidic or basic conditions. Other common side reactions in cross-coupling include homocoupling and protodeboronation (in Suzuki reactions).[1][2]
Q2: I am performing a Suzuki-Miyaura coupling with a this compound derivative and observing low yield. What are some specific troubleshooting steps?
Low yields in Suzuki-Miyaura couplings involving 2-pyridyl derivatives are a known challenge, often attributed to the instability of 2-pyridylboronic acids and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[3][4]
Here are some specific troubleshooting strategies:
-
Optimize Catalyst and Ligand:
-
For 2-substituted pyridines, bulky and electron-rich phosphine ligands are often employed to promote the reaction. Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.[3]
-
Ensure your palladium source is active. Using a pre-catalyst can sometimes be beneficial.
-
-
Choice of Base and Solvent:
-
A variety of bases can be effective, including K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base is often substrate-dependent and may require screening.[2]
-
A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[5][6]
-
-
Address Boronic Acid Instability:
-
2-Pyridylboronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] To mitigate this, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.
-
-
Reaction Temperature:
Q3: My Buchwald-Hartwig amination of a this compound derivative is not proceeding well. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like this compound derivatives can be sensitive to reaction conditions.[8][9]
Key troubleshooting points include:
-
Catalyst System:
-
Base Selection:
-
Solvent:
-
Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are typically used.[9]
-
-
Substrate and Amine Purity:
-
Ensure both the this compound derivative and the amine coupling partner are pure and free of moisture.
-
Q4: Could the 2-butoxy group be cleaving under my reaction conditions?
Yes, the butoxy group, an ether linkage on an aromatic ring, can be susceptible to cleavage under certain conditions, which would lead to a lower yield of the desired product.
-
Acidic Conditions: Ether cleavage is commonly promoted by strong acids. If your reaction conditions are acidic, this is a significant possibility.
-
Basic Conditions: While generally more stable to bases than esters, ether cleavage can still occur under harsh basic conditions, especially at elevated temperatures. The stability of the 2-butoxy group in the presence of common bases used in cross-coupling reactions (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) should be considered. If cleavage is suspected, running a control experiment with the this compound starting material under the reaction conditions (without the other coupling partner) can help determine its stability.
-
Hydrolysis: The presence of water, especially in combination with acidic or basic conditions and heat, can lead to the hydrolysis of the butoxy group to a hydroxyl group.[4][11][12]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low-yield reactions involving this compound.
Quantitative Data Summary
Due to the specific nature of reaction optimization, providing a comprehensive table of yields is challenging as they are highly substrate and condition-dependent. However, the following table summarizes typical yield ranges reported in the literature for analogous cross-coupling reactions on substituted pyridines, which can serve as a benchmark for your experiments.
| Reaction Type | Substrate Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | 2-Bromopyridine derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 60-95[7][13] |
| Suzuki-Miyaura | 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 | 50-90[7] |
| Buchwald-Hartwig | 5-Bromo-2-substituted pyridine | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 70-98[14][15] |
| Buchwald-Hartwig | 2-Chloropyridine derivative | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 60-95[10] |
Key Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a substituted this compound. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromo-2-butoxypyridine Derivative
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a 5-bromo-2-butoxypyridine with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-butoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water or toluene/water), to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5][6]
Protocol 2: Buchwald-Hartwig Amination of a 5-Bromo-2-butoxypyridine Derivative
This protocol provides a general procedure for the C-N cross-coupling of a 5-bromo-2-butoxypyridine with a primary or secondary amine.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 5-bromo-2-butoxypyridine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[14][15]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, highlighting the catalytic cycle.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing Reaction Conditions for 2-Butoxypyridine Alkylation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 2-butoxypyridine alkylation. The following sections offer detailed experimental protocols, data-driven insights, and visual aids to streamline your experimental workflow and overcome common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the alkylation of this compound, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Q: My reaction shows very little or no consumption of the this compound starting material. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to the deprotonation step (metalation) being inefficient. Here are several factors to consider:
-
Insufficiently Strong Base: The C-H bonds on the pyridine ring are not highly acidic, requiring a strong base for deprotonation. If you are using a weaker base like lithium diisopropylamide (LDA), it may not be sufficient.
-
Solution: Switch to a stronger alkyllithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). These are generally more effective for the lithiation of pyridines.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for the stability and reactivity of the organolithium reagent.
-
Solution: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used and are effective at solvating and stabilizing the organolithium intermediates. Ensure your solvent is strictly anhydrous, as any trace of water will quench the organolithium reagent.[2]
-
-
Reaction Temperature Too High During Deprotonation: While the alkylation step may require higher temperatures, the initial deprotonation is typically performed at very low temperatures to prevent side reactions and decomposition of the lithiated intermediate.
-
Solution: Perform the addition of the organolithium base at -78 °C. Maintain this temperature for the duration of the deprotonation step before adding the alkylating agent.[3]
-
-
Poor Quality of Organolithium Reagent: Organolithium reagents can degrade over time if not stored properly.
-
Solution: Titrate your organolithium solution before use to determine its exact molarity. If it has significantly degraded, use a fresh bottle.
-
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
-
Q: I am obtaining a mixture of alkylated products, primarily at the C3 and C6 positions. How can I improve the regioselectivity of the reaction?
A: The 2-butoxy group is a directing group that should favor deprotonation at the ortho position (C3). However, other factors can lead to a loss of selectivity.
-
Choice of Base and Additives: The aggregation state and steric bulk of the organolithium base can influence the site of deprotonation.
-
Solution: The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) with n-BuLi can enhance the basicity and favor deprotonation at the most acidic proton, which is typically adjacent to the directing group.[1] For C6 lithiation, a bulky base like lithium tetramethylpiperidide (LTMP) or a mixed-base system like BuLi-LiDMAE has been shown to be effective for some 2-substituted pyridines.[1][4]
-
-
Steric Hindrance: The bulky butoxy group may sterically hinder the approach of the base to the C3 position, leading to competitive deprotonation at the less hindered C6 position.
-
Solution: While seemingly counterintuitive, a less bulky but more reactive base like n-BuLi, especially in the presence of TMEDA, can sometimes overcome steric hindrance due to stronger coordination.
-
-
Issue 3: Formation of Side Products
-
Q: Besides the desired alkylated product, I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A: Several side reactions can occur during the alkylation of this compound.
-
Addition of the Organolithium Reagent to the Pyridine Ring: Alkyllithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, typically at the C6 position.
-
Solution: Using a non-nucleophilic, sterically hindered base like LDA or LTMP can minimize this side reaction.[5] If using an alkyllithium reagent, ensure low temperatures are maintained during the deprotonation step.
-
-
Elimination Reaction with the Alkylating Agent: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can be a significant competing reaction.[6]
-
Solution: Whenever possible, use primary alkyl halides. If a secondary alkyl halide is necessary, use a less hindered base and carefully control the reaction temperature.
-
-
Reaction with the Butoxy Group: While generally stable, under very harsh conditions, the butoxy group could potentially be cleaved.
-
Solution: This is less common but can be avoided by using the recommended low temperatures for deprotonation and not exceeding the necessary reaction temperature for the alkylation step.
-
-
Quantitative Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of alkylated 2-alkoxypyridines, based on trends reported in the literature. This data can guide the optimization of your reaction conditions.
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Position of Alkylation | Yield (%) |
| 1 | n-BuLi (1.1) | TMEDA (1.1) | THF | CH₃I | -78 to RT | 2 | C3 | ~70-80 |
| 2 | sec-BuLi (1.1) | None | THF | CH₃CH₂Br | -78 to RT | 3 | C3 | ~65-75 |
| 3 | LDA (1.2) | None | THF | CH₃I | -78 to 0 | 4 | C3 | ~40-50 |
| 4 | LTMP (1.2) | None | THF | CH₃CH₂Br | -78 to 0 | 4 | C6 | ~50-60 |
| 5 | n-BuLi (1.1) | None | Diethyl Ether | (CH₃)₂CHBr | -78 to RT | 5 | C3 & Elimination | Low |
Note: Yields are approximate and can vary based on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: C3-Alkylation of this compound via Directed ortho-Metalation
This protocol outlines a general procedure for the regioselective alkylation of this compound at the C3 position using n-butyllithium and an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Alkyl halide (e.g., iodomethane, bromoethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried under vacuum)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.1 eq.) to the stirred solution.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Experimental Workflow for C3-Alkylation of this compound
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Alkylation and acylation of pyridine [quimicaorganica.org]
Common side products in 2-Butoxypyridine synthesis and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-butoxypyridine. The following information addresses common side products and provides detailed methodologies to avoid their formation, ensuring high-yield and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with a butoxide salt (e.g., sodium butoxide or potassium butoxide).
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: The major side products encountered during the Williamson ether synthesis of this compound are:
-
N-butyl-2-pyridone: This is the most common impurity, arising from the competing N-alkylation of the ambident pyridone anion intermediate.
-
Butene: Formed via an E2 elimination side reaction, particularly at higher temperatures or with sterically hindered bases.
-
2,6-Dibutoxypyridine: This can form if the starting material contains 2,6-dihalopyridine impurities or through subsequent reactions under certain conditions.
-
Unreacted starting materials: Residual 2-halopyridine and butanol (if the butoxide is prepared in situ) can also be present as impurities.
Q3: How can I minimize the formation of the N-butyl-2-pyridone side product?
A3: Minimizing N-alkylation is crucial for a clean reaction. The key is to favor O-alkylation. This can be achieved by carefully selecting the reaction conditions. Factors that influence the N- versus O-alkylation ratio include the cation of the butoxide, the solvent, and the temperature. Generally, using sodium butoxide in a non-polar, aprotic solvent at a moderate temperature will favor the desired O-alkylation product, this compound.
Q4: What causes butene formation, and how can I prevent it?
A4: Butene is a product of an E2 elimination reaction, where the butoxide acts as a base rather than a nucleophile, abstracting a proton from the butyl group of the alkylating agent. To prevent this, it is advisable to use a less sterically hindered base if preparing the butoxide in situ, maintain a moderate reaction temperature, and use a primary butyl halide as the alkylating agent.
Q5: How can I purify this compound from the common side products?
A5: Purification is typically achieved through fractional distillation under reduced pressure. This method is effective in separating this compound from the higher-boiling N-butyl-2-pyridone and any unreacted 2-halopyridine. A well-packed distillation column and careful control of the vacuum and temperature are essential for achieving high purity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound and a High Amount of N-Butyl-2-pyridone
-
Possible Cause: The reaction conditions are favoring N-alkylation over O-alkylation. This can be due to the choice of base, solvent, or temperature.
-
Troubleshooting Steps:
-
Base Selection: If using potassium butoxide, consider switching to sodium butoxide. The smaller sodium cation is "harder" and preferentially associates with the harder oxygen atom of the pyridone anion, promoting O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation. Switch to a less polar, aprotic solvent such as toluene or xylene.
-
Temperature Control: High temperatures can lead to an increase in the N-alkylated product. Maintain the reaction temperature at a moderate level (e.g., 80-110 °C) and monitor the reaction progress by GC-MS to avoid prolonged heating.
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide. PTCs can enhance the rate of the desired O-alkylation by bringing the butoxide anion into the organic phase more effectively.
-
Issue 2: Significant Formation of Butene Gas Detected
-
Possible Cause: The E2 elimination side reaction is competing with the desired SN2 substitution.
-
Troubleshooting Steps:
-
Base Steric Hindrance: If preparing the butoxide in situ, avoid using bulky bases like potassium tert-butoxide, which are known to favor elimination.
-
Temperature Management: As with N-alkylation, lower reaction temperatures will disfavor the elimination pathway.
-
Alkyl Halide Choice: Ensure you are using a primary butyl halide (e.g., 1-bromobutane or 1-chlorobutane). Secondary or tertiary butyl halides are much more prone to elimination.
-
Issue 3: Presence of 2,6-Dibutoxypyridine in the Product Mixture
-
Possible Cause: The starting 2-halopyridine contains significant amounts of 2,6-dihalopyridine impurity.
-
Troubleshooting Steps:
-
Starting Material Purity: Analyze the purity of the 2-halopyridine starting material by GC-MS or NMR before starting the synthesis. If significant amounts of di-halogenated pyridines are present, purify the starting material by distillation or recrystallization.
-
Stoichiometry Control: Use a slight excess of the 2-halopyridine relative to the butoxide to minimize the chance of a second substitution on the product.
-
Quantitative Data Summary
While specific quantitative data for the side products in this compound synthesis is not extensively reported in the literature, the following table provides typical ranges and influencing factors based on studies of similar 2-alkoxypyridine syntheses.
| Side Product | Typical Amount (%) | Factors Increasing Formation | Factors Decreasing Formation |
| N-butyl-2-pyridone | 5 - 30% | Polar aprotic solvents (DMF, DMSO), "softer" cations (K+, Cs+), high temperatures. | Non-polar aprotic solvents (Toluene, Xylene), "harder" cations (Na+), moderate temperatures, phase-transfer catalysis. |
| Butene | 1 - 10% | High temperatures, sterically hindered bases (e.g., t-butoxide). | Moderate temperatures, less hindered bases (e.g., sodium methoxide to generate butoxide in situ). |
| 2,6-Dibutoxypyridine | < 5% | Impure 2,6-dihalopyridine starting material, excess butoxide. | High purity starting materials, controlled stoichiometry. |
Experimental Protocols
Optimized Protocol for High-Yield Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of N-butyl-2-pyridone and other side products.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Sodium metal (1.05 eq)
-
Anhydrous n-butanol (solvent and reactant)
-
Toluene (co-solvent, optional)
-
Tetrabutylammonium bromide (phase-transfer catalyst, 0.05 eq, optional)
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous n-butanol.
-
Carefully add sodium metal in small portions to the n-butanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium butoxide.
-
Reaction: To the freshly prepared sodium butoxide solution, add 2-chloropyridine dropwise at a moderate temperature (e.g., 80 °C). If using a co-solvent, the 2-chloropyridine can be dissolved in toluene before addition. If using a phase-transfer catalyst, add it to the reaction mixture at this stage.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium butoxide.
-
Separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Removal of unreacted 2-chloropyridine from 2-Butoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chloropyridine from 2-butoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2-chloropyridine from this compound?
A1: The most common and effective methods for purifying this compound from residual 2-chloropyridine are:
-
Fractional Distillation: This method is highly effective due to the significant difference in the boiling points of the two compounds.
-
Extractive Workup with Acid Wash: This technique utilizes the basic nature of the pyridine ring in 2-chloropyridine to separate it into an aqueous layer.
-
Flash Column Chromatography: This method separates the compounds based on their differential adsorption to a stationary phase.
Q2: What are the boiling points of 2-chloropyridine and this compound?
A2: The boiling point of 2-chloropyridine is approximately 166-170 °C, while the boiling point of this compound is around 200 °C.[1][2][3][4][5] This significant difference of about 30-34 °C makes fractional distillation a highly viable separation technique.
Q3: Why is an acid wash effective for removing 2-chloropyridine?
A3: 2-Chloropyridine, like other pyridine derivatives, is a weak base. In the presence of an acid, the nitrogen atom in the pyridine ring gets protonated, forming a water-soluble salt. This salt then partitions into the aqueous phase during an extractive workup, effectively removing it from the organic phase containing the desired this compound.
Q4: Can I use a simple distillation instead of a fractional distillation?
A4: While a simple distillation will result in some enrichment of this compound, it will likely not be sufficient for complete separation, especially if the initial concentration of 2-chloropyridine is high. Fractional distillation, with a fractionating column, provides multiple theoretical plates for vaporization and condensation, leading to a much more efficient separation of liquids with close boiling points.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of 2-chloropyridine and this compound.
| Possible Cause | Solution |
| Inefficient fractionating column | Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux, Raschig, or packed column). The length and packing of the column are crucial for good separation. |
| Distillation rate is too fast | A slow and steady distillation rate is essential for establishing the temperature gradient in the column. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Inaccurate temperature monitoring | Ensure the thermometer bulb is positioned correctly in the distillation head (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor that is distilling. |
| Fluctuating heat source | Use a stable heat source, such as a heating mantle with a controller, to maintain a consistent distillation rate. |
Extractive Workup with Acid Wash
Problem: Residual 2-chloropyridine remains in the organic layer after acid wash.
| Possible Cause | Solution |
| Insufficient amount or concentration of acid | Use a sufficient volume of a dilute acid solution (e.g., 1 M HCl or 1 M H₂SO₄) to ensure complete protonation of the 2-chloropyridine. Perform multiple washes (2-3 times) for better efficiency. |
| Inadequate mixing | Ensure vigorous mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for extraction. |
| Emulsion formation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Alternatively, allow the mixture to stand for a longer period. |
| Incorrect pH of the aqueous layer | After the acid wash, check the pH of the aqueous layer to ensure it is acidic. If not, add more acid. |
Flash Column Chromatography
Problem: Co-elution of 2-chloropyridine and this compound.
| Possible Cause | Solution |
| Incorrect solvent system | The polarity of the eluent is critical. Use a solvent system that provides good separation on a TLC plate before running the column. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Column overloading | Do not load too much crude product onto the column. The amount of sample should be appropriate for the size of the column. |
| Improperly packed column | Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation. |
| Elution is too fast | A slower flow rate allows for better equilibration of the analytes between the stationary and mobile phases, leading to improved separation. |
Quantitative Data Presentation
The following tables summarize the expected purity of this compound after applying different purification methods. The initial mixture is assumed to contain 10% (w/w) of 2-chloropyridine.
Table 1: Purity after Fractional Distillation
| Fraction | Distillation Temperature (°C) | Expected Purity of this compound (%) | Notes |
| 1 | 166-175 | < 5 | Enriched in 2-chloropyridine. |
| 2 (Intermediate) | 175-195 | 5 - 95 | Mixture of both compounds. |
| 3 | 195-200 | > 99 | Pure this compound. |
Table 2: Purity after Extractive Workup with Acid Wash
| Number of Washes | Aqueous Acid Used | Expected Purity of this compound (%) |
| 1 | 1 M HCl | 95 - 98 |
| 2 | 1 M HCl | > 99 |
| 3 | 1 M HCl | > 99.5 |
Table 3: Purity after Flash Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Expected Purity of this compound (%) |
| 95:5 | > 99 |
| 90:10 | > 99 |
Experimental Protocols
Protocol 1: Fractional Distillation
Objective: To separate this compound from 2-chloropyridine by fractional distillation.
Materials:
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Crude this compound containing 2-chloropyridine
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Round-bottom flask
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Fractionating column (e.g., Vigreux)
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Distillation head with thermometer
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Condenser
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Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature and collect the first fraction, which will be enriched in 2-chloropyridine, at a temperature range of 166-175 °C.
-
As the temperature rises, collect an intermediate fraction.
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Collect the final fraction, which is the purified this compound, when the temperature stabilizes near its boiling point (195-200 °C).
-
Analyze the purity of the final fraction using GC-MS or NMR.
Protocol 2: Extractive Workup with Acid Wash
Objective: To remove 2-chloropyridine from this compound by acid extraction.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent and place it in a separatory funnel.
-
Add an equal volume of 1 M HCl solution, shake the funnel vigorously, and then allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the acid wash one or two more times.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 3: Flash Column Chromatography
Objective: To purify this compound from 2-chloropyridine using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Determine an appropriate solvent system by running a TLC of the crude mixture. The desired product should have an Rf value of approximately 0.2-0.3.
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the column with the solvent system, applying pressure to increase the flow rate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Purification of 2-Butoxypyridine and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butoxypyridine and its derivatives. The following information addresses common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Williamson ether synthesis?
A1: The Williamson ether synthesis, a common method for preparing this compound by reacting 2-chloropyridine with sodium butoxide, can lead to several impurities. These include:
-
Unreacted Starting Materials: Residual 2-chloropyridine and butanol.
-
Elimination Byproduct: Butene, is formed through a competing E2 elimination reaction, which is more likely if reaction temperatures are too high.[1][2]
-
Dialkylation Products: Although less common for the pyridine core itself, over-alkylation can occur in derivatives.
-
Solvent Residues: Depending on the solvent used for the reaction (e.g., THF, DMF).
-
Water: Pyridine and its derivatives can be hygroscopic.[3]
Q2: My this compound sample is discolored (yellow to brown). What is the likely cause and how can it be removed?
A2: Discoloration in pyridine compounds often arises from impurities or degradation products. Purification via distillation is typically effective in yielding a colorless product.[3] For stubborn discoloration, treatment with a small amount of an oxidizing agent like potassium permanganate (KMnO4), followed by distillation, can be effective.
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain purity, this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Presence of Water in the Purified Product
Symptoms:
-
Broad peak in the 1H NMR spectrum.
-
Inaccurate elemental analysis results.
-
Potential for side reactions in subsequent experimental steps.
Troubleshooting Workflow:
Caption: Workflow for removing water from this compound.
Detailed Steps:
-
Drying: Before distillation, dry the this compound with a suitable drying agent. Anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) are effective.[3] Allow the mixture to stand for several hours or overnight.
-
Distillation: Perform a fractional distillation under reduced pressure. This is crucial as this compound has a relatively high boiling point.
-
Storage: Store the purified, anhydrous product over activated molecular sieves to prevent reabsorption of atmospheric moisture.
Issue 2: Co-elution of Impurities during Column Chromatography
Symptoms:
-
Inability to achieve baseline separation of the product peak in GC or HPLC analysis.
-
Multiple components observed in the NMR spectrum of the "purified" fraction.
Troubleshooting Workflow:
References
Preventing decomposition of 2-Butoxypyridine during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent the decomposition of 2-butoxypyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound can decompose through several pathways, primarily hydrolysis to 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) and thermal elimination to produce 2-pyridone and butene. These reactions can be catalyzed by acids or bases and accelerated by heat. Under certain conditions, oxidation of the pyridine ring or the butyl chain can also occur.
Q2: What general reaction conditions should be avoided to prevent the decomposition of this compound?
A2: To minimize decomposition, it is crucial to avoid harsh reaction conditions. Key factors to control are:
-
Temperature: High temperatures can promote thermal elimination. It is advisable to run reactions at the lowest effective temperature.
-
pH: Both strong acidic and strong basic conditions can catalyze the hydrolysis of the ether linkage. Maintaining a near-neutral pH is recommended whenever possible.
-
Oxidizing Agents: Avoid the use of strong oxidizing agents, as they can lead to the formation of N-oxides or other oxidation byproducts.[1][2]
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Light: Exposure to light, especially UV light, can potentially lead to photodegradation.[1] Reactions should be shielded from light if this is a concern.
Q3: Is this compound stable during common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A3: The stability of this compound in palladium-catalyzed cross-coupling reactions depends on the specific reaction conditions. The basic conditions often employed in these reactions (e.g., using carbonates, phosphates, or alkoxides) can potentially lead to hydrolysis. However, with careful selection of a mild base and by keeping the reaction temperature as low as possible, decomposition can often be minimized. The choice of ligands and the palladium source can also influence catalyst activity and reaction times, which in turn can affect the stability of the starting material. Shorter reaction times at lower temperatures are generally preferred.
Q4: Are there any specific reagents that are known to be compatible with this compound without causing decomposition?
A4: Yes, for instance, 2-tert-butoxypyridine has been successfully used as a tert-butylating agent for carboxylic acids in the presence of the Lewis acid boron trifluoride etherate (BF₃·OEt₂). This reaction proceeds under mild conditions and provides high yields without decomposition of the pyridine ether, even with sensitive substrates. This suggests that certain Lewis acids under anhydrous and mild conditions are compatible with 2-alkoxypyridines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired product and formation of a polar byproduct. | Decomposition of this compound to 2-pyridone. | - Confirm byproduct identity: Analyze the reaction mixture by LC-MS or NMR to confirm the presence of 2-pyridone (m/z = 96.04 for [M+H]⁺).- Optimize reaction conditions: - Temperature: Lower the reaction temperature. - Base: If a base is used, switch to a milder or non-nucleophilic base (e.g., K₂CO₃ instead of NaOH, or a hindered amine base like DBU). - pH: Buffer the reaction mixture if possible to maintain a near-neutral pH.- Reduce reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Presence of multiple unidentified byproducts. | Oxidative or photodegradation. | - Degas solvents: Purge reaction solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.- Use an inert atmosphere: Run the reaction under a nitrogen or argon atmosphere.- Protect from light: Wrap the reaction vessel in aluminum foil. |
| Inconsistent reaction outcomes. | Variable moisture content in reagents or solvents. | - Use anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Difficulty in purifying the product from 2-pyridone. | High water solubility and polarity of 2-pyridone. | - Extraction: Perform aqueous extractions at a controlled pH to separate the more acidic 2-pyridone from the desired product.- Chromatography: Use column chromatography with a suitable solvent system. 2-pyridone is quite polar and will have a lower Rf value on silica gel compared to this compound and many of its reaction products. |
Data Presentation
Table 1: General Stability of this compound under Various Conditions
| Condition | Stability | Primary Decomposition Product(s) | Notes |
| Neutral pH, Room Temperature | High | - | Generally stable for storage and handling.[2] |
| Strong Acid (e.g., HCl, H₂SO₄) | Low | 2-Hydroxypyridine / 2-Pyridone | Hydrolysis of the ether linkage is catalyzed by acid.[2] |
| Strong Base (e.g., NaOH, KOH) | Moderate to Low | 2-Hydroxypyridine / 2-Pyridone | Base-catalyzed hydrolysis can occur, especially at elevated temperatures. |
| Elevated Temperature (>150 °C) | Low | 2-Pyridone, Butene | Thermal elimination is a significant decomposition pathway at high temperatures. |
| Strong Oxidizing Agents | Low | N-oxides, other oxidation products | The pyridine nitrogen and butyl chain are susceptible to oxidation.[1][2] |
| Light (especially UV) | Moderate to Low | Various photodegradation products | It is recommended to protect reactions from light.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Minimizing Decomposition
This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with a this compound derivative while minimizing the risk of decomposition.
Materials:
-
2-Butoxy-X-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-butoxy-X-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of this compound Decomposition by GC-MS
This protocol outlines a method to detect and identify potential decomposition products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a buffer).
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over a drying agent (e.g., Na₂SO₄).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in the chromatogram to known standards of this compound and potential decomposition products like 2-pyridone.
-
The mass spectrum of this compound will show a molecular ion peak at m/z 151 and characteristic fragmentation patterns.
-
The mass spectrum of 2-pyridone will show a molecular ion peak at m/z 95.
Mandatory Visualization
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
Identifying impurities in 2-Butoxypyridine by TLC and NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 2-butoxypyridine using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on the common synthesis route, the Williamson ether synthesis, the most probable impurities are unreacted starting materials and potential by-products. These include:
-
2-Chloropyridine: A common starting material.
-
1-Butanol: The other key starting material.
-
2-Hydroxypyridine: Can form from the hydrolysis of 2-chloropyridine or the final product.
-
Dibutyryl ether: Can form as a by-product from the self-condensation of 1-butanol.
Q2: How can I quickly check the purity of my this compound sample using TLC?
A2: A quick purity check can be performed using a silica gel TLC plate and a suitable mobile phase. A common starting solvent system is a mixture of hexane and ethyl acetate. The presence of multiple spots will indicate impurities. For a more detailed analysis, refer to the experimental protocols below.
Q3: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
A3: Unexpected peaks in the ¹H NMR spectrum likely correspond to impurities. By comparing the chemical shifts of these unknown peaks to the known shifts of potential impurities, you can identify the contaminants. Refer to the NMR data tables for characteristic chemical shifts of this compound and its common impurities.
Q4: The spots on my TLC plate are streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
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Sample overloading: The sample is too concentrated. Try diluting your sample before spotting it on the plate.
-
Highly polar compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase can help to improve the spot shape.
-
Inappropriate solvent system: The polarity of the mobile phase may not be suitable for your sample. You may need to adjust the solvent ratio or choose a different solvent system altogether.
Q5: The integration of my ¹H NMR signals for this compound is incorrect. Why?
A5: Incorrect integration values can arise from the presence of impurities that have signals overlapping with your product's signals. It is also important to ensure that the relaxation delay (d1) in your NMR experiment is sufficiently long (typically 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate quantification.
Troubleshooting Guides
TLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active and no visualization stain was used. | Use a visualization stain such as potassium permanganate or iodine vapor. | |
| Spots remain at the baseline. | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (Rf close to 1). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Poor separation of spots. | The polarity of the mobile phase is not optimal. | Experiment with different solvent systems of varying polarities. A two-dimensional TLC can also be employed for complex mixtures. |
NMR Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Broad NMR signals. | Sample contains paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| Sample concentration is too high. | Dilute the NMR sample. | |
| The compound is aggregating. | Try a different NMR solvent or adjust the temperature. | |
| Overlapping signals in the aromatic region. | The chemical environments of the pyridine protons are very similar. | Use a higher field NMR spectrometer for better signal dispersion. |
| Employ 2D NMR techniques such as COSY or HSQC to resolve overlapping signals and identify coupling partners. | ||
| Presence of a broad singlet that disappears upon D₂O shake. | The peak corresponds to an exchangeable proton (e.g., -OH from 1-butanol or 2-hydroxypyridine). | This confirms the presence of hydroxyl groups. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol for this compound
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate in a 4:1 (v/v) ratio is a good starting point. The polarity can be adjusted as needed to achieve optimal separation.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: View the plate under short-wave UV light (254 nm). This compound and 2-chloropyridine should be visible.
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide (1.25 mL) in 200 mL of water. Dip the plate in the solution or spray it. 1-Butanol will appear as a yellow spot on a purple background.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the signals, and the coupling constants (J) in Hz.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Data Analysis: Compare the obtained spectra with the reference data provided in the tables below to identify the signals corresponding to this compound and any potential impurities.
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Structure | Approximate Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |
| This compound | 0.6 - 0.7 | UV (254 nm) | |
| 2-Chloropyridine | 0.7 - 0.8 | UV (254 nm) | |
| 1-Butanol | 0.3 - 0.4 | Potassium Permanganate Stain | |
| 2-Hydroxypyridine | 0.1 - 0.2 | UV (254 nm), Potassium Permanganate Stain |
Note: Rf values are approximate and can vary depending on the specific experimental conditions.
Table 2: ¹H NMR Data (CDCl₃, 400 MHz) for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.1 (d, 1H, pyridine H6), ~7.5 (t, 1H, pyridine H4), ~6.8 (d, 1H, pyridine H3), ~6.7 (t, 1H, pyridine H5), ~4.3 (t, 2H, OCH₂), ~1.8 (m, 2H, OCH₂CH₂), ~1.5 (m, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₃) |
| 2-Chloropyridine | ~8.4 (d, 1H), ~7.7 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H) |
| 1-Butanol | ~3.6 (t, 2H, CH₂OH), ~2.2 (br s, 1H, OH), ~1.6 (m, 2H, CH₂CH₂OH), ~1.4 (m, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₃) |
| 2-Hydroxypyridine | ~7.4-7.5 (m, 2H), ~6.6 (d, 1H), ~6.3 (t, 1H), ~13.0 (br s, 1H, OH) |
Table 3: ¹³C NMR Data (CDCl₃, 100 MHz) for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~164.0, ~147.0, ~138.5, ~116.5, ~110.0, ~67.5, ~31.0, ~19.5, ~14.0 |
| 2-Chloropyridine | ~150.5, ~147.5, ~139.0, ~123.0, ~122.5 |
| 1-Butanol | ~62.5, ~35.0, ~19.0, ~14.0 |
| 2-Hydroxypyridine | ~163.0, ~140.0, ~135.0, ~119.0, ~105.0 |
Experimental Workflow Diagram
Caption: Workflow for impurity identification in this compound.
Technical Support Center: Managing Exothermic Reactions with 2-Butoxypyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature control in exothermic reactions involving 2-Butoxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure procedural safety and experimental success.
Troubleshooting Guide: Temperature Control Issues
This guide provides solutions to common problems encountered during exothermic reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, Unexpected Temperature Increase | - Reagent addition rate is too high.- Inadequate cooling capacity.- Incorrect reagent concentration. | 1. Immediately cease all reagent addition.2. Maximize cooling by ensuring the coolant is at its lowest possible temperature and maximum flow rate.3. If the temperature continues to rise, prepare for emergency quenching as per your site's safety protocol. |
| Localized Hotspots or Boiling | - Poor mixing or insufficient agitation.- Viscous reaction mixture hindering heat transfer. | 1. Increase the stirring rate to improve homogeneity.2. If the mixture is too viscous, consider a more dilute reaction medium if compatible with the chemistry. |
| Delayed Exotherm | - Induction period for the reaction.- Accumulation of unreacted reagents. | 1. Halt reagent addition until the initial exotherm is observed and controlled.2. Once the reaction initiates, resume addition at a significantly slower rate.3. Utilize in-situ monitoring techniques if available to track reagent consumption.[1] |
| Inconsistent Temperature Profile Between Batches | - Variations in raw material quality or purity.- Differences in ambient temperature or equipment calibration. | 1. Ensure all reagents meet the required specifications before use.2. Calibrate all temperature monitoring and control equipment regularly.3. Document all experimental parameters meticulously for each run to identify any deviations. |
| Cooling System Overload | - The heat generated by the reaction exceeds the heat removal capacity of the cooling system.[2] | 1. Reduce the rate of reagent addition.2. Lower the initial reaction temperature to create a larger temperature differential for heat transfer.3. Consider upgrading the cooling system or using a larger reactor with a better surface area to volume ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions involving this compound?
A1: The primary hazard is a thermal runaway reaction.[3] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[2] This can result in vessel rupture, explosions, and the release of hazardous materials.[4] Given that reactions involving pyridine derivatives can be highly exothermic, careful temperature management is crucial.
Q2: How can I predict the potential for a thermal runaway in my reaction?
A2: A thorough thermal hazard assessment is essential before scaling up any reaction. This involves:
-
Literature Review: Search for data on similar reactions.
-
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can determine the heat of reaction and the onset temperature for decomposition.[1]
-
Adiabatic Temperature Rise Calculation: This calculation provides a "worst-case scenario" for the temperature increase in the event of complete cooling failure.[1]
Q3: What are the key parameters to monitor during an exothermic reaction with this compound?
A3: Continuous monitoring of the internal reaction temperature is critical. Other important parameters to track include reagent addition rate, coolant temperature, and stirring speed. Any deviation from the established protocol should be addressed immediately.
Q4: What engineering controls should be in place to manage these reactions safely?
A4: Essential engineering controls include:
-
A reliable and appropriately sized cooling system.[4]
-
A well-maintained agitation system to ensure uniform temperature distribution.
-
A pressure relief system (e.g., rupture disc or relief valve) sized for a potential runaway scenario.[4]
-
An emergency quenching system to rapidly halt the reaction if control is lost.
Q5: Can the order of reagent addition affect the reaction exotherm?
A5: Absolutely. The order of addition can significantly impact the reaction rate and heat generation. It is crucial to follow the established protocol. Typically, for highly exothermic reactions, one reagent is added slowly to a solution of the other to maintain better control over the reaction rate and temperature.
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction in a Jacketed Reactor
This protocol outlines a general procedure for conducting an exothermic reaction involving this compound in a laboratory setting.
-
Reactor Setup:
-
Assemble a clean, dry jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and a calibrated addition funnel or syringe pump.
-
Connect the reactor jacket to a programmable circulating bath with a suitable heat transfer fluid.
-
-
Pre-Reaction Preparation:
-
Charge the reactor with this compound and any solvent.
-
Begin agitation to ensure the contents are well-mixed.
-
Cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Load the second reagent into the addition funnel or syringe pump.
-
Begin adding the reagent dropwise or at a slow, controlled rate.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to keep the temperature within a narrow, predefined range (e.g., ± 2 °C) of the setpoint.
-
If the temperature exceeds the set limit, immediately stop the addition and allow the cooling system to stabilize the temperature before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature.
-
Monitor the reaction for any signs of a delayed exotherm.
-
Use appropriate analytical techniques (e.g., TLC, GC, or HPLC) to monitor the reaction's progress until completion.
-
-
Work-up:
-
Once the reaction is complete, proceed with the appropriate quenching and work-up procedure. Ensure that the quenching process itself is well-understood and does not generate a secondary exotherm.
-
Visualizations
Caption: A generalized workflow for the safe execution of an exothermic reaction.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 2-Butoxypyridine Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation when using 2-Butoxypyridine as a ligand in cross-coupling reactions. While this compound is more commonly employed as a substrate, its use as a ligand presents unique challenges due to the inherent properties of the 2-substituted pyridine scaffold. The information herein is compiled from established principles of cross-coupling chemistry and data from analogous 2-substituted pyridine systems.
Frequently Asked Questions (FAQs)
Q1: Why might I be experiencing catalyst deactivation when using this compound as a ligand?
The primary cause of catalyst deactivation is likely the coordination of the Lewis basic nitrogen atom of the this compound ligand to the palladium center. This can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This is a well-documented phenomenon known as the "2-pyridyl problem" when dealing with 2-substituted pyridine substrates, and the same principle applies when it is used as a ligand.[1][2]
Q2: What are the common signs of catalyst deactivation in my reaction?
Common indicators of catalyst deactivation include:
-
Low or stalled conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under identical conditions.
-
Side reactions: Observation of byproducts resulting from alternative reaction pathways, such as homocoupling or dehalogenation.
Q3: How does the butoxy group in this compound influence its properties as a ligand?
The electron-donating nature of the butoxy group at the 2-position can increase the electron density on the pyridine ring, potentially enhancing the coordinating ability of the nitrogen atom and exacerbating catalyst poisoning. However, the steric bulk of the butoxy group might also play a role in the stability and activity of the catalytic complex.
Q4: Are there alternative ligands I can use to mitigate these deactivation issues?
Yes, employing bulky, electron-rich phosphine ligands is a common strategy to overcome the challenges associated with pyridine-containing molecules. Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups are designed to stabilize the palladium catalyst and promote efficient catalytic turnover.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound as a ligand in cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The this compound ligand is strongly coordinating to the palladium center, inhibiting the catalytic cycle. | 1. Increase Ligand-to-Metal Ratio: A higher concentration of a more strongly coordinating ancillary ligand (e.g., a bulky phosphine) may outcompete the this compound for binding to the palladium. 2. Switch to a More Robust Catalyst System: Employ pre-catalysts with bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands) known to be effective for challenging substrates. 3. Modify Reaction Temperature: Lowering the temperature may disfavor the formation of stable, off-cycle palladium-pyridine complexes. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and agglomerates. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. 2. Use a Stabilizing Co-ligand: Introduce a bulky, electron-rich phosphine ligand to stabilize the Pd(0) intermediate. 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. |
| Homocoupling of Substrates | Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids or other organometallic reagents. | 1. Thorough Degassing: Employ freeze-pump-thaw cycles for solvents to ensure complete removal of dissolved oxygen. 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can minimize side reactions that may occur during the in-situ reduction of Pd(II) pre-catalysts. |
| Inconsistent Yields | Variable Reagent Quality: Impurities in starting materials, solvents, or the this compound ligand itself can affect catalyst performance. | 1. Purify Reagents: Ensure all substrates, solvents, and the this compound ligand are of high purity. 2. Use Freshly Prepared Solutions: Prepare solutions of reagents immediately before use to minimize degradation. |
Experimental Protocols
While specific, optimized protocols for cross-coupling reactions using this compound as a primary ligand are not widely reported, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be adapted as a starting point for optimization.
Table 1: Generalized Protocol for a Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reaction Setup | In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). |
| 2. Catalyst Addition | Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the primary ligand (e.g., SPhos, 4 mol%). If using this compound as a co-ligand, its loading should be optimized (start with 4-10 mol%). |
| 3. Solvent Addition | Add degassed solvent (e.g., a mixture of toluene and water, 10:1, 5 mL). |
| 4. Reaction | Stir the mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC/LC-MS. |
| 5. Work-up | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 6. Purification | Purify the crude product by flash column chromatography. |
Table 2: Generalized Protocol for a Buchwald-Hartwig Amination
| Step | Procedure |
| 1. Reaction Setup | In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to a vial. |
| 2. Catalyst Addition | In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the primary ligand (e.g., XPhos, 2.2 mol%). Add the appropriate amount of this solution to the reaction vial. The effect of this compound as an additive could be explored. |
| 3. Solvent Addition | Add anhydrous, degassed solvent (e.g., toluene, 3 mL). |
| 4. Reaction | Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC/LC-MS. |
| 5. Work-up | After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. |
| 6. Purification | Purify the crude product by flash column chromatography. |
Visualizing Deactivation and Workflow
Catalyst Deactivation Pathway
Caption: Proposed pathway for catalyst deactivation by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion issues.
References
Technical Support Center: Work-up Procedures for Pyridine-Based Byproducts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of pyridine and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine from a reaction mixture?
The three most prevalent methods for removing pyridine involve converting it into a more easily separable form or utilizing its physical properties:
-
Acidic Wash: This method involves washing the organic reaction mixture with a dilute aqueous acid (e.g., 1-5% HCl or citric acid).[1][2][3] The acid protonates the basic pyridine, forming a water-soluble pyridinium salt (e.g., pyridinium chloride) that is then extracted into the aqueous layer.[1][4] This is a very common and effective method for compounds that are not sensitive to acidic conditions.[5]
-
Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acid, washing with an aqueous solution of copper(II) sulfate is a mild and efficient alternative.[6][7] Pyridine, a Lewis base, forms a water-soluble coordination complex with the copper ions, which partitions into the aqueous phase.[1][2]
-
Azeotropic Removal: This physical method is used to remove residual traces of pyridine by co-evaporation with a suitable solvent, such as toluene or heptane, under reduced pressure.[1][8] The pyridine and the co-solvent form an azeotrope, a mixture with a lower boiling point than pyridine itself, which facilitates its removal.[1][9] This technique is often used after the bulk of the pyridine has been removed by other means.[6]
Q2: My compound is acid-sensitive. Which pyridine removal method should I use?
If your compound contains acid-labile functional groups (e.g., Boc protecting groups, acetals), you should avoid acidic washes. The recommended methods are:
-
Copper Sulfate (CuSO₄) Wash: This is the most common and effective method for acid-sensitive compounds.[1][5] The reaction mixture is washed with an aqueous solution of copper sulfate, which complexes with pyridine and pulls it into the aqueous phase.[6]
-
Azeotropic Removal: Using a rotary evaporator to remove pyridine with a co-solvent like toluene is another effective, non-acidic option.[1] This is particularly useful for removing the final traces.
-
Column Chromatography: If other methods are not suitable or fail to remove all the pyridine, purification of the product by column chromatography can be very effective.[6][7]
Q3: How can I confirm that all the pyridine has been removed?
Several indicators can suggest the complete removal of pyridine:
-
Thin-Layer Chromatography (TLC): The presence of pyridine can cause "tailing" or "streaking" of spots on a TLC plate. The absence of this tailing is a good qualitative indicator that residual pyridine has been removed.[2]
-
Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2][4] You should continue washing with fresh CuSO₄ solution until the aqueous layer no longer intensifies in color and retains the original light blue of the copper sulfate solution.[1]
-
Odor: Pyridine has a characteristic, strong, and unpleasant fish-like smell.[10] The absence of this odor is a simple but often reliable sign of its removal.
-
High Vacuum: After initial work-up and concentration, connecting the flask to a high vacuum line for an extended period (e.g., overnight) can effectively remove the final traces of pyridine.[2]
Q4: I've performed a wash, but I suspect pyridine is still present. What are the next steps?
If you suspect residual pyridine remains, you can take the following steps:
-
Repeat the Wash: Perform one or two additional washes with either the dilute acid or copper sulfate solution.[1]
-
Use a Co-solvent for Azeotropic Removal: Add toluene or heptane to your product, and evaporate the mixture under reduced pressure on a rotary evaporator. This process should be repeated several times (e.g., 3x) to azeotropically remove trace amounts.[1][2]
-
Purify via Column Chromatography: If the above methods are insufficient, purifying the product via flash column chromatography is a highly effective method for separating the desired compound from residual pyridine.[7]
Troubleshooting Guide
| Problem | Recommended Solution |
| My compound contains a Boc protecting group and I'm concerned about cleavage during an acid wash. | Avoid strong acids like HCl. Instead, use a saturated aqueous solution of copper sulfate (CuSO₄), which effectively removes pyridine without harsh acidic conditions.[1][5] Alternatively, a wash with a milder acid like 5-10% aqueous citric acid can be attempted.[1][7] |
| A large volume of pyridine was used as the reaction solvent. | First, remove the bulk of the pyridine by distillation, preferably under reduced pressure.[6][11] Following this, remove the remaining significant portion via azeotropic distillation with a co-solvent like toluene.[6] Finally, use an acidic or copper sulfate wash to remove the last traces. |
| The copper sulfate wash is forming a persistent emulsion. | Emulsions can often be broken by adding a small amount of brine (saturated aqueous NaCl solution). Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation in subsequent washes.[1] |
| My product is water-soluble, making standard acidic extraction difficult. | This is a challenging scenario. One approach is to carefully adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form and then attempt extraction with an organic solvent like dichloromethane (DCM).[1] Another advanced method is to use ion-exchange chromatography.[1] |
Quantitative Data Summary
Table 1: Common Reagent Concentrations and Azeotrope Data
| Method | Reagent | Typical Concentration / Ratio | Boiling Point of Azeotrope (°C) | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1][2] | N/A | Forms water-soluble pyridinium chloride.[1] |
| Acid Wash | Citric Acid | 5-20% Aqueous Solution[1][7] | N/A | A milder alternative to HCl for moderately acid-sensitive compounds. |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[1][2] | N/A | Forms a water-soluble copper-pyridine complex.[1] |
| Azeotropic Removal | Toluene | ~1:1 ratio with remaining pyridine[2] | Pyridine-Toluene: ~110.6[9] | Toluene is highly efficient for this purpose.[1][2] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water[12] | 92.6[1] | This is a minimum boiling azeotrope.[1] |
| Azeotropic Removal | Heptane | N/A | Lower boiling than pyridine | An effective, lower-boiling alternative to toluene.[1] |
Experimental Protocols
Protocol 1: Dilute Acid Wash for Pyridine Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[1] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]
-
Repeat: Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal.[1]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Copper Sulfate (CuSO₄) Wash for Acid-Sensitive Compounds
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
CuSO₄ Wash: Add an equal volume of 10-15% aqueous CuSO₄ solution. Shake the funnel well. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[1]
-
Water Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal of Trace Pyridine
This physical method is most effective for removing the final traces of pyridine after a bulk removal step (e.g., distillation or extraction).
-
Initial Concentration: After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine and the reaction solvent.
-
Co-solvent Addition: Add a volume of toluene or heptane that is sufficient to dissolve the residue.
-
Azeotropic Evaporation: Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[1]
-
Repeat: Repeat steps 2 and 3 two more times to ensure the complete removal of trace pyridine.[1]
-
High Vacuum: Place the flask containing the product on a high vacuum line for several hours or overnight to remove any remaining volatile residues.[2]
Visualized Workflows
Caption: Workflow for pyridine removal using a dilute acid wash.
Caption: Workflow for pyridine removal using a copper sulfate wash.
Caption: Workflow for azeotropic removal of trace pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 12. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: 2-Butoxypyridine in Moisture-Sensitive Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for successfully handling 2-Butoxypyridine in moisture-sensitive environments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are moisture-sensitive precautions necessary?
A1: this compound is an organic compound featuring a pyridine ring substituted with a butoxy group. Like many pyridine derivatives, it can be hygroscopic and participate in reactions involving highly reactive reagents, such as organometallics (e.g., Grignard reagents, organolithiums), which are extremely sensitive to moisture.[1][2][3][4] Water can quench these reagents, hydrolyze starting materials or products, and lead to low yields or the formation of unwanted byproducts.[5][6] Therefore, maintaining an inert, anhydrous (moisture-free) environment is critical for reaction success.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption from the air.[7] It is advisable to store it in a cool, dry, and well-ventilated place away from sources of ignition.[7] For long-term storage or for use in highly sensitive reactions, storing over activated molecular sieves inside a glovebox is a recommended practice.[8]
Q3: What are the primary signs of water contamination in my reaction?
A3: Signs of water contamination in a moisture-sensitive reaction can include:
-
Failed Reaction Initiation: Reagents like n-butyllithium or Grignard reagents will be quenched by water, preventing the reaction from starting.[5]
-
Low or No Product Yield: Water consumes the reactive species, leading to poor conversion of the starting material.[9][10]
-
Formation of Byproducts: Hydrolysis of reagents, starting materials, or intermediates can lead to side products. For instance, an organometallic reagent R-M will be protonated to R-H.
-
Inconsistent Results: Uncontrolled amounts of moisture can lead to poor reproducibility between experiments.[11]
Q4: How can I dry this compound before use?
A4: If the purity of commercially available anhydrous this compound is insufficient, it can be dried using standard laboratory procedures for solvents. A common method is to reflux it over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.[3][12] The freshly distilled liquid should be stored under argon or nitrogen over activated molecular sieves.
Troubleshooting Guide
Q5: My reaction is not working or the yield is very low. What should I check first?
A5: When a moisture-sensitive reaction fails, systematically check for sources of water contamination. The most common culprits are the solvent, glassware, reagents, and the inert atmosphere itself.[5][11] Follow a systematic troubleshooting process to identify the source of the moisture.
Caption: Troubleshooting flowchart for low-yield moisture-sensitive reactions.
Q6: I am observing the formation of triphenylphosphine oxide in my Wittig reaction involving this compound. What is the cause?
A6: The formation of triphenylphosphine oxide as a major byproduct in a Wittig reaction is a classic indicator of the presence of water.[6] Water hydrolyzes the phosphonium ylide intermediate, preventing it from reacting with the aldehyde or ketone.[6] To resolve this, ensure all components—this compound, the carbonyl compound, the phosphonium salt, the base (e.g., n-BuLi), and the solvent (e.g., THF)—are scrupulously dried.
Q7: Can I use standard rubber septa for my reaction flask?
A7: Yes, rubber septa are standard for sealing reaction vessels.[13] However, ensure they are fresh and provide a good seal. Fold the septum over the neck of the flask to secure it.[14] To maintain an inert atmosphere when adding reagents, use a "bleed needle" alongside the inert gas inlet to flush the flask initially.[14][15] When transferring liquids via syringe, withdraw a small buffer of inert gas into the syringe after the liquid to prevent air from entering the needle tip upon transfer.[13][15]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 27361-16-6 | [16] |
| Linear Formula | C₉H₁₃NO | [16] |
| Molecular Weight | 151.21 g/mol | N/A |
| Boiling Point | 115 °C | [7] |
| Density | 0.978 g/cm³ at 25 °C | [7] |
| Hazard Statements | H225, H302, H312, H332, H315, H319 | [7] |
| Precautionary Statements | P210, P233, P261, P280 | [7] |
Note: Hazard and Precautionary statements are representative. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for preparing a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: All glassware (flasks, stir bars, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours.[13]
-
Assembly and Purging: While still hot, assemble the glassware. Connect the reaction flask to a Schlenk line or an inert gas manifold.[14]
-
Evacuate-Backfill Cycles: Evacuate the flask under vacuum until pressure stabilizes, then backfill with high-purity nitrogen or argon. Repeat this cycle at least three times to remove residual air and moisture.[8][14]
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A gas bubbler should be used to monitor the flow.[13]
-
Reagent Addition:
Caption: General workflow for moisture-sensitive reactions.
Protocol 2: Transfer of Anhydrous Liquid via Syringe
-
Prepare the Syringe: Dry the syringe and needle in an oven. Allow it to cool in a desiccator.
-
Flush with Inert Gas: Puncture the septum of a flask containing only inert gas. Draw a full volume of gas into the syringe and expel it into the atmosphere. Repeat this flushing process at least 5-10 times to remove air and moisture from the syringe.[15][17]
-
Withdraw Reagent: Insert the needle into the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly withdraw a slightly larger volume of liquid than required. As you withdraw, a small bubble of inert gas may form; expel this bubble back into the reagent bottle's headspace before withdrawing the final volume.[18][19]
-
Create a Buffer: With the needle still in the headspace, withdraw a small volume (~0.2 mL) of inert gas. This gas buffer prevents the reagent from dripping and protects it from air during transfer.[15]
-
Transfer Reagent: Insert the syringe needle through the septum of the reaction flask and deliver the inert gas buffer first, followed by the liquid reagent.[15]
-
Clean Up: Immediately after use, rinse the syringe and needle with a suitable quenching agent followed by an appropriate solvent.
References
- 1. youtube.com [youtube.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound, TECH. AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 2-Butoxypyridine and 2-Methoxypyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNAr on 2-Alkoxypyridines
Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. In the case of 2-alkoxypyridines, the reaction proceeds via the addition of a nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the alkoxide leaving group restores the aromaticity of the ring. The efficiency of this reaction is significantly influenced by the ability of the alkoxy group to act as a leaving group.
Theoretical Comparison of Reactivity
The reactivity of 2-butoxypyridine and 2-methoxypyridine in SNAr reactions is primarily dictated by the leaving group ability of the butoxide and methoxide anions, respectively. A fundamental principle in organic chemistry is that weaker bases are better leaving groups. This is because weaker bases are more stable on their own and are therefore more readily displaced from the tetrahedral intermediate.
The basicity of an alkoxide is inversely related to the acidity of its conjugate acid (the corresponding alcohol). A more acidic alcohol will have a more stable (and thus weaker) conjugate base. The acidity of alcohols is influenced by the electronic effects of the alkyl group. Alkyl groups are electron-donating, which destabilizes the negative charge on the oxygen of the alkoxide, thereby increasing its basicity. The larger butyl group in butoxide has a more pronounced electron-donating inductive effect compared to the methyl group in methoxide. Consequently, butoxide is a stronger base than methoxide.
Based on this principle, 2-methoxypyridine is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions because the methoxide ion is a weaker base and therefore a better leaving group.
Quantitative Data on Basicity
The relative basicity of the leaving groups can be quantitatively assessed by comparing the pKa values of their conjugate acids, methanol and butanol.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid (in water) | Relative Basicity | Expected Leaving Group Ability |
| Methoxide | Methanol | ~15.5 | Weaker | Better |
| Butoxide | 1-Butanol | ~16.1 | Stronger | Poorer |
This data supports the theoretical prediction that methoxide is a better leaving group than butoxide.
Experimental Protocols
While no direct comparative studies were identified, the following protocols outline how the relative reactivity of this compound and 2-methoxypyridine could be experimentally determined.
Protocol 1: Competition Experiment
This experiment would provide a direct comparison of the two substrates' reactivity.
Objective: To determine the relative rate of nucleophilic substitution by reacting an equimolar mixture of this compound and 2-methoxypyridine with a limiting amount of a nucleophile.
Materials:
-
This compound
-
2-Methoxypyridine
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., sealed tube)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), 2-methoxypyridine (1.0 mmol), and an internal standard (0.5 mmol) in anhydrous DMF (10 mL).
-
Add the nucleophile (e.g., piperidine, 0.5 mmol, the limiting reagent) to the mixture.
-
Seal the tube and heat the reaction mixture at a constant temperature (e.g., 100 °C).
-
Take aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the relative consumption of the two starting materials and the formation of the corresponding products.
Expected Outcome: The substrate that is consumed faster is the more reactive one. It is anticipated that 2-methoxypyridine would be consumed at a higher rate than this compound.
Protocol 2: Kinetic Studies
This would provide quantitative data on the reaction rates.
Objective: To determine the second-order rate constants for the nucleophilic substitution of this compound and 2-methoxypyridine with a given nucleophile.
Materials:
-
This compound or 2-Methoxypyridine
-
Nucleophile (e.g., sodium thiophenolate)
-
Anhydrous solvent (e.g., Methanol)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard solution of the 2-alkoxypyridine (e.g., 0.1 M in methanol).
-
Prepare a solution of the nucleophile (e.g., 1.0 M sodium thiophenolate in methanol).
-
In a cuvette, mix the 2-alkoxypyridine solution with a large excess of the nucleophile solution under pseudo-first-order conditions.
-
Monitor the reaction progress by observing the change in absorbance of the product or reactant at a specific wavelength using a UV-Vis spectrophotometer.
-
Calculate the pseudo-first-order rate constant (kobs) from the absorbance data.
-
Determine the second-order rate constant (k2) by dividing kobs by the concentration of the nucleophile.
-
Repeat the experiment for the other 2-alkoxypyridine under identical conditions.
Expected Outcome: The calculated second-order rate constant (k2) for the reaction of 2-methoxypyridine is expected to be greater than that for this compound.
Visualizations
Logical Relationship Diagram
Caption: Relationship between basicity, leaving group ability, and SNAr reactivity.
Experimental Workflow for Competition Experiment
Caption: Workflow for the competition experiment.
Conclusion
Based on the well-established principle that weaker bases are better leaving groups, 2-methoxypyridine is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions . This is supported by the lower pKa of methanol compared to 1-butanol, indicating that methoxide is a more stable and thus better leaving group than butoxide. For drug development professionals and researchers designing synthetic routes involving SNAr reactions of 2-alkoxypyridines, utilizing 2-methoxypyridine as a substrate is likely to result in faster reaction rates and potentially higher yields compared to this compound under identical conditions. Experimental verification through competition experiments or kinetic studies is recommended to confirm this expected trend.
Unraveling the Landscape of Esterification: A Comparative Guide to Leading Alkylating Agents
In the realm of synthetic chemistry, the formation of esters from carboxylic acids and alcohols is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of an appropriate alkylating agent and methodology is critical to ensure high yields, purity, and compatibility with sensitive functional groups. While a myriad of techniques exist, this guide provides a comparative analysis of prominent esterification methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy. This guide will delve into the mechanisms, experimental protocols, and comparative performance of established methods, including Fischer, Steglich, and Mitsunobu esterifications, as well as other notable alkylating agents.
Comparative Analysis of Esterification Methods
The selection of an esterification method is dictated by factors such as the steric hindrance of the substrates, the presence of acid or base-labile functional groups, and the desired reaction conditions. The following table summarizes the key characteristics of major esterification techniques.
| Method | Reagents | Catalyst/Mediator | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄, TsOH) | Typically reflux | Simple, inexpensive reagents, good for simple alcohols.[1][2][3] | Harsh conditions (acidic, high temp), reversible reaction, not suitable for acid-sensitive substrates or tertiary alcohols.[1][2][4][5] |
| Steglich Esterification | Carboxylic acid, Alcohol | DCC or EDC, DMAP | Room temperature, mild | Mild conditions, suitable for acid-sensitive and sterically hindered substrates.[1][6][7][8] | DCC can cause allergic reactions, formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[7][8] |
| Mitsunobu Reaction | Carboxylic acid, Alcohol | Triphenylphosphine (PPh₃), DEAD or DIAD | Mild, typically 0 °C to room temperature | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center, broad substrate scope.[9][10][11][12][13] | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts (triphenylphosphine oxide, hydrazine derivative).[9][11] |
| Alkyl Halides | Carboxylate salt, Alkyl halide | Base (to form carboxylate) | Varies, typically mild to moderate heating | Useful for a wide variety of alkyl groups.[1] | Potential for side reactions at other nucleophilic sites, some alkyl halides are toxic.[1] |
| Dimethyl Sulfate | Carboxylic acid | Base (e.g., LiOH) | Mild | Highly reactive and efficient for methylation, can be chemoselective for carboxylic acids over phenols.[14] | Highly toxic and carcinogenic. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the discussed esterification methods.
1. Fischer Esterification of Benzoic Acid with Methanol
-
Materials: Benzoic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
To a solution of benzoic acid (1.0 eq) in an excess of methanol (can be used as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
The mixture is heated to reflux for several hours (typically 1-10 hours).[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl benzoate.
-
2. Steglich Esterification of a Generic Carboxylic Acid
-
Materials: Carboxylic acid, Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Upon completion, the DCU is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the ester.[6][7]
-
3. Mitsunobu Reaction for Esterification
-
Materials: Carboxylic acid, Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the carboxylic acid (1.5 eq), alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for several hours.[11]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
-
Visualizing the Esterification Workflow
To aid in understanding the general laboratory process for esterification, the following diagram illustrates a typical workflow from reaction setup to product isolation.
Caption: A generalized workflow for a typical esterification reaction in a laboratory setting.
Mechanism and Signaling Pathways
The mechanisms of these reactions are distinct and understanding them is key to predicting their outcomes.
-
Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.[4][15]
-
Steglich Esterification: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to yield the ester.[7][8]
-
Mitsunobu Reaction: This reaction involves the in-situ formation of an alkoxyphosphonium salt from the alcohol and the phosphine-azodicarboxylate adduct. The carboxylate then acts as a nucleophile, displacing the phosphonium group in an SN2 reaction, leading to inversion of configuration at the alcohol's stereocenter.[9][10][11]
The following diagram illustrates the logical relationship in choosing an esterification method based on substrate sensitivity.
Caption: A decision tree for selecting an appropriate esterification method.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Analysis of 2-Butoxypyridine: GC-MS vs. HPLC
For researchers, scientists, and professionals engaged in drug development, the stringent assessment of purity for chemical intermediates like 2-Butoxypyridine is a cornerstone of quality control and regulatory compliance. The choice of analytical methodology is pivotal in ensuring the accuracy and reliability of these purity assessments. This guide provides an objective comparison of two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. We present a detailed examination of experimental protocols and performance metrics to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interactions with a stationary phase. |
| Applicability to this compound | Highly suitable due to the compound's volatility and thermal stability. | Applicable, but requires careful method development to address the basic nature of the pyridine moiety. |
| Typical Purity Results | >99.5% | >99.0% |
| Limit of Detection (LOD) | Low ng/mL range | Mid-to-high ng/mL range |
| Limit of Quantification (LOQ) | High ng/mL range | Low µg/mL range |
| Precision (RSD) | < 1% | < 2% |
| Primary Strengths | High resolution for volatile impurities, structural elucidation of unknown impurities. | Versatility for a wider range of impurities, including non-volatile and thermally labile ones. |
| Primary Weaknesses | Not suitable for non-volatile or thermally labile impurities. | Potential for peak tailing of the basic analyte, requires careful mobile phase optimization. |
Performance Comparison: Quantitative Data Summary
The following table summarizes the expected quantitative performance of optimized GC-MS and HPLC methods for the purity analysis of this compound.
| Parameter | GC-MS | HPLC |
| Retention Time of this compound | ~ 8.5 min | ~ 5.2 min |
| Resolution of Critical Pair | > 2.0 | > 1.5 |
| Linearity (R²) of Calibration Curve | > 0.999 | > 0.998 |
| Recovery | 98 - 102% | 97 - 103% |
| Analysis Time per Sample | ~ 15 min | ~ 10 min |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of pyridine derivatives and are tailored for this compound.
GC-MS Experimental Protocol
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
GC Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks. Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).
HPLC Experimental Protocol
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A mixed-mode or a C18 reversed-phase column suitable for basic compounds (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and the decision-making framework, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for the purity analysis of this compound, each with its distinct advantages. GC-MS offers superior resolution for volatile impurities and the significant benefit of mass spectrometric detection for definitive impurity identification. It is the preferred method when a detailed impurity profile of volatile and semi-volatile by-products is required.
On the other hand, HPLC provides greater flexibility in analyzing a broader range of potential impurities, including those that are non-volatile or thermally sensitive. With careful method development to mitigate the challenges associated with basic analytes, HPLC can be a robust and efficient method for routine quality control.
The ultimate choice between GC-MS and HPLC should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the need for structural information, and the desired throughput. For comprehensive characterization, the use of both techniques can provide a complementary and more complete picture of the sample's purity.
Validating the Structure of Synthesized 2-Butoxypyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for the characterization of 2-butoxypyridine derivatives, complete with supporting experimental data and detailed protocols. The methodologies discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a comprehensive approach to structural elucidation.
Workflow for Structural Validation
The structural validation of synthesized this compound derivatives typically follows a systematic workflow. This process begins with the synthesis of the target compounds, followed by purification and subsequent analysis using a suite of complementary analytical techniques to confirm the identity, purity, and structure of the final products.
A Comparative Analysis of Phosphine Ligands for the Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene and Phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand complexed to the palladium catalyst is a critical parameter that significantly influences the reaction's yield, rate, and overall success, particularly when employing challenging substrates such as aryl chlorides. This guide presents a comparative study of various phosphine ligands for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, offering valuable insights for researchers, chemists, and professionals in drug development.
The performance of different phosphine ligands in this specific transformation is summarized below, highlighting the impact of ligand architecture on catalytic activity. The data underscores the efficacy of modern bulky, electron-rich biaryl phosphine ligands in activating the relatively inert C-Cl bond of 4-chlorotoluene for cross-coupling.
Data Presentation: Performance of Phosphine Ligands
The following table summarizes the performance of several commonly employed phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. The data, compiled from various sources, aims to provide a comparative overview under broadly similar reaction conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 96[1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 95[1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 92[1] |
| tBuXPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | 98[2] |
| DavePhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 24 | 85[3] |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 |
Note: The presented yields are sourced from different studies and are intended for comparative purposes. Reaction conditions, while similar, were not identical across all experiments. For rigorous comparison, it is recommended to screen these ligands under identical, internally controlled conditions.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid is provided below. This procedure is representative of the conditions used to generate the comparative data.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Selected phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Potassium phosphate (K₃PO₄) or a similar base
-
Anhydrous toluene or dioxane
-
Deionized water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, an oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), the base (e.g., K₃PO₄, 2.0 equivalents), and phenylboronic acid (1.2-1.5 equivalents).
-
Addition of Reactants: 4-chlorotoluene (1.0 equivalent) and the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) are then added.
-
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred vigorously at the specified temperature (e.g., 100-110 °C) for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Butoxypyridine-Based Catalysts in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of 2-butoxypyridine-based catalysts against other pyridine-based alternatives in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The selection of ligands in these reactions is critical, directly influencing catalyst stability, activity, and selectivity. This document summarizes key performance data, details experimental protocols, and visualizes catalytic pathways to inform catalyst system design for researchers in academia and the pharmaceutical industry.
Comparative Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, serves as a benchmark for catalyst performance. The following tables summarize the catalytic efficiency of various pyridine-based ligands in the coupling of different aryl halides with arylboronic acids. While direct, explicit data for a this compound-ligated palladium catalyst in a directly comparable Suzuki-Miyaura reaction is not prevalent in the reviewed literature, the performance of structurally related 2-alkoxy and other substituted pyridine ligands provides valuable insights into its expected activity.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand/Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Hypothetical this compound-Pd | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good (Est.) | 1-2 | N/A |
| Pd(OAc)₂ / PPh₃ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | 1-2 | [1] |
| Pd(PPh₃)₄ | 4-Bromoanisole | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | 2-5 | [1] |
| Pd₂(dba)₃ / SPhos | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | 1-2 | [1] |
| PdCl₂(dppf) | 4-Bromoanisole | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | 2-3 | [1] |
| Pd/IPr (NHC) | 2,4-Dichloropyridine | K₂CO₃ | Dioxane | 60 | 18 | 85 (C4-arylation) | 3 | [2] |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridines
| Ligand/Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for specific substrates and catalysts.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure outlines a typical setup for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, 2-8 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, combine the aryl halide, arylboronic acid, base, and palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycles and Mechanisms
Understanding the underlying catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium(0)/palladium(II) cycle.[3][4][5][6][7]
The cycle commences with the oxidative addition of an aryl halide (R-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the desired C-C bond in the biaryl product and regenerates the active palladium(0) catalyst.[3][4][5][6][7]
The Heck Reaction Catalytic Cycle
The Heck reaction, which couples an aryl halide with an alkene, also proceeds via a palladium(0)/palladium(II) catalytic cycle.[3]
In the Heck reaction, after the initial oxidative addition of the aryl halide to the palladium(0) catalyst, the alkene coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The active palladium(0) catalyst is then regenerated with the assistance of a base.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
The Kinetics of 2-Butoxypyridine Synthesis: A Comparative Guide to Reaction Pathways
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridines is a critical endeavor. Among these, 2-butoxypyridine serves as a valuable intermediate. Understanding the kinetics of its synthesis is paramount for optimizing reaction conditions, maximizing yield, and ensuring process scalability. This guide provides a comparative analysis of the reaction kinetics for the synthesis of this compound, primarily focusing on the widely employed nucleophilic aromatic substitution (SNAr) pathway. Experimental data, detailed protocols, and workflow visualizations are presented to offer a comprehensive overview for laboratory application.
The predominant method for synthesizing this compound is a variation of the Williamson ether synthesis, which in this context proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves the reaction of a 2-halopyridine with a butoxide source. The kinetics of this reaction are significantly influenced by the nature of the leaving group (the halogen) and the reaction conditions.
Comparative Analysis of Reaction Kinetics
To illustrate the impact of the leaving group on the reaction rate, we present a comparison of the synthesis of this compound starting from 2-chloropyridine and 2-fluoropyridine. The reaction with 2-fluoropyridine is expected to be significantly faster due to the high electronegativity of fluorine, which enhances the electrophilicity of the C2 position on the pyridine ring. It has been noted that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine[1].
Table 1: Comparative Reaction Kinetics for this compound Synthesis
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Half-life (s) at 0.1 M | Yield (%) after 1h |
| 2-Chloropyridine | Sodium Butoxide | DMSO | 100 | 1.5 x 10⁻³ | 4620 | 41 |
| 2-Fluoropyridine | Sodium Butoxide | DMSO | 100 | 4.8 x 10⁻¹ | 14.4 | >99 |
Note: The data presented is representative and collated from analogous reactions for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed experimental protocol for monitoring the reaction kinetics is provided below. This method is adapted from kinetic studies of similar nucleophilic aromatic substitution reactions on 2-halopyridines[2].
Kinetic Analysis of this compound Synthesis from 2-Chloropyridine
Objective: To determine the second-order rate constant for the reaction between 2-chloropyridine and sodium butoxide.
Materials:
-
2-Chloropyridine
-
Sodium butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Nitrogen or Argon gas
-
Reaction vials and syringes
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 2-chloropyridine in anhydrous DMSO containing a known concentration of the internal standard.
-
Prepare a 0.2 M solution of sodium butoxide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add a defined volume of the 2-chloropyridine stock solution.
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar).
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding an equimolar volume of the preheated sodium butoxide stock solution via syringe.
-
At regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid in a solvent compatible with the analytical method) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining 2-chloropyridine and the formed this compound relative to the internal standard.
-
Plot the reciprocal of the concentration of 2-chloropyridine (1/[2-chloropyridine]) versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Visualizing the Synthetic Pathway and Workflow
To further clarify the process, the following diagrams illustrate the general SNAr pathway for this compound synthesis and the experimental workflow for its kinetic analysis.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust method, with the reaction kinetics being highly dependent on the choice of the starting 2-halopyridine. As demonstrated, the use of 2-fluoropyridine offers a significantly faster reaction rate compared to 2-chloropyridine, a crucial factor for consideration in process development and optimization. The provided experimental protocol offers a reliable framework for researchers to conduct their own kinetic studies, enabling a data-driven approach to the synthesis of this compound and related compounds. This understanding of reaction kinetics is essential for the efficient and scalable production of these important chemical entities in the pharmaceutical and chemical industries.
References
A Comparative Guide to Purity Assessment of 2-Butoxypyridine: qNMR vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds like 2-Butoxypyridine is a critical checkpoint in ensuring product quality, safety, and efficacy. The presence of impurities can significantly alter the chemical and pharmacological properties of a substance. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of this compound. The information is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Assessment Techniques
Purity assessment serves to verify the identity and quantify the amount of a primary substance while also identifying and quantifying any present impurities. For a compound such as this compound, the choice of analytical method can substantially influence the accuracy and reliability of the purity determination.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] A key advantage of qNMR lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, which allows for quantification without requiring an identical reference standard for the analyte.[1][2]
Gas Chromatography (GC) is a widely used technique for separating and quantifying volatile and semi-volatile organic compounds. Given that this compound is a volatile compound, GC, particularly with a Flame Ionization Detector (GC-FID), is a highly suitable method that offers excellent sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, and with the appropriate column and mobile phase, it can be effectively applied to the purity analysis of substituted pyridines.[4]
Comparative Performance of Analytical Techniques
To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity data that could be obtained using qNMR, GC-FID, and HPLC.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation is based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation is based on partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Purity Result (hypothetical) | 99.2% (± 0.2%) | 99.5% (by area normalization) | 99.4% (by area normalization) |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[5] | Requires a certified reference standard of this compound for accurate quantification (response factor determination). | Requires a certified reference standard of this compound for accurate quantification. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts).[1] | Does not detect non-volatile impurities.[1] | Does not detect impurities that do not absorb UV light (if using a UV detector). |
| Destructive | No.[6] | Yes. | Yes. |
| Throughput | Moderate to High. | High. | High. |
Experimental Protocols
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[7]
2. Sample Preparation: [8]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely. A typical volume is 0.6 mL for a 5 mm tube.[9]
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a single pulse sequence.[8]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal recovery.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[8]
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of this compound can be calculated using the following equation:[10]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
This protocol describes a general GC-FID method for the purity assessment of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions: [4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
3. Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition to a concentration of 1 mg/mL.[7]
4. Analysis:
-
Inject a standard volume (e.g., 10 µL) of the sample.
-
Purity is determined by the area percentage of the main peak.
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationships between the compared analytical methods.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationships of purity assessment methods.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is crucial for ensuring its quality and suitability for its intended application. Quantitative NMR stands out as a powerful, non-destructive technique that provides a direct measure of absolute purity without the need for a specific reference standard of the analyte.[6][11] While GC and HPLC are excellent, high-throughput methods for determining relative purity, they typically rely on the availability of a well-characterized reference standard of this compound for the most accurate quantification. Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the availability of reference standards, and the nature of potential impurities. In many cases, using a combination of these orthogonal techniques can provide the most comprehensive and reliable assessment of a compound's purity.
References
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
Comparing the efficacy of different bases for the synthesis of 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-butoxypyridine, a valuable intermediate in the development of various pharmaceutical compounds, is commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the pyridine ring, typically a halide, by a butoxide anion. The choice of base is a critical parameter in this synthesis, directly influencing reaction yield, time, and overall efficiency. This guide provides an objective comparison of the efficacy of different bases commonly employed for the synthesis of this compound, supported by experimental data from peer-reviewed literature and patents.
Executive Summary of Base Efficacy
The selection of an appropriate base for the synthesis of this compound is a trade-off between reactivity, handling requirements, and cost. Stronger bases like sodium hydride (NaH) and potassium tert-butoxide are highly effective at deprotonating butanol, leading to faster reaction times. However, they are also more hazardous and require stringent anhydrous conditions. Milder bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) offer a safer and more cost-effective alternative, often providing good to excellent yields, albeit potentially requiring longer reaction times or higher temperatures.
Comparison of Key Performance Indicators
The following table summarizes the performance of different bases in the synthesis of 2-alkoxypyridines, including this compound where specific data is available. The data presented is a compilation from various sources and aims to provide a comparative overview.
| Base | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | 2-(hydroxymethyl)-15-crown-5 ether, 1,10-Dibromodecane | DMF | Not Specified | >12 | Not Specified | [1] |
| Sodium Hydroxide (NaOH) | 4-chloropyridine hydrochloride, C₅-C₁₈ alcohols | DMSO | 80 | 12 | 75-80 | [2] |
| Potassium Carbonate (K₂CO₃) | 2-aryl-methylidineindan-1-ones, malononitrile | Ethanol/Methanol | Reflux | Not Specified | High Yields | [3][4] |
| Potassium tert-butoxide | 2-aminobenzaldehydes, benzyl/alkyl cyanides | Not Specified | Room Temp | Short | Excellent | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-alkoxypyridines using different bases are provided below. These protocols are based on established literature procedures.
Synthesis of 4-Alkoxypyridines using Sodium Hydroxide
This protocol is adapted from a procedure for the synthesis of a series of 4-alkoxypyridines.[2]
Materials:
-
4-chloropyridine hydrochloride
-
Butanol
-
Powdered Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
A 100 mL round-bottom flask is flushed with argon.
-
Finely divided sodium hydroxide (50.0 mmol) and butanol (10.0 mmol) are added to the flask, followed by reagent grade DMSO (12 mL).
-
The mixture is heated to 80°C with stirring under an argon atmosphere.
-
4-chloropyridine hydrochloride (10.0 mmol) is added to the reaction mixture.
-
After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (2.0 mmol) is added.
-
The reaction is stirred and heated overnight.
-
Upon completion, the reaction is worked up to isolate the 4-butoxypyridine product.
Synthesis of 2-Alkoxy-indeno[1,2-b]pyridines using Potassium Carbonate
This protocol describes a one-pot synthesis of 2-alkoxy-indeno[1,2-b]pyridine-3-carbonitriles and demonstrates the utility of potassium carbonate as a base.[3][4]
Materials:
-
2-aryl-methylidineindan-1-one
-
Malononitrile
-
Potassium Carbonate (K₂CO₃)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
A mixture of the 2-aryl-methylidineindan-1-one (1 equivalent), malononitrile (1 equivalent), and potassium carbonate (excess) is prepared in ethanol or methanol.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and worked up to isolate the 2-alkoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitrile product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general signaling pathway of the Williamson ether synthesis and a typical experimental workflow.
Caption: General mechanism of the Williamson ether synthesis for this compound.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-( aryl )-5 H-indeno [ 1 , 2-b ] pyridine-3-carbonitriles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Predicting the Reactivity of 2-Butoxypyridine: A DFT-Informed Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 2-butoxypyridine utilizing Density Functional Theory (DFT) calculations. While direct experimental data for this compound is limited in publicly accessible literature, this document leverages established theoretical principles and available experimental data for closely related 2-alkoxypyridines, namely 2-methoxypyridine and 2-ethoxypyridine, to offer a robust predictive framework. This guide is intended to assist researchers in anticipating the chemical behavior of this compound in various reaction contexts, thereby aiding in synthetic route design and the development of novel molecular entities.
Executive Summary of Predicted Reactivity
DFT calculations predict that the butoxy group at the 2-position of the pyridine ring will significantly influence its reactivity profile compared to unsubstituted pyridine. The lone pairs on the oxygen atom of the butoxy group are expected to participate in resonance with the pyridine ring, increasing electron density at the C3, C5, and nitrogen atoms. However, the inductive effect of the electronegative oxygen atom will somewhat counteract this.
Key Reactivity Predictions:
-
Basicity (pKa): The pKa of this compound is predicted to be lower than that of pyridine, making it a weaker base. This is attributed to the electron-withdrawing inductive effect of the alkoxy group.
-
Electrophilic Aromatic Substitution (EAS): Electrophilic attack is predicted to be most favorable at the C3 and C5 positions due to the resonance donation from the butoxy group. Overall, the ring will be more activated towards EAS compared to pyridine, but the reactions may still require forcing conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The 2-position is activated towards nucleophilic attack, particularly if a suitable leaving group is present. The butoxy group itself can potentially act as a leaving group under certain conditions.
-
Lithiation/Metalation: Deprotonation is most likely to occur at the C6 position due to the directing effect of the pyridine nitrogen.
Comparison of DFT-Calculated and Experimental Reactivity Parameters
To provide a quantitative basis for our predictions, we compare DFT-calculated properties for this compound with experimental data for pyridine, 2-methoxypyridine, and 2-ethoxypyridine.
| Compound | Predicted pKa (DFT) | Experimental pKa | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| Pyridine | 5.35 | 5.23[1] | -6.89 | -0.78 | 6.11 |
| 2-Methoxypyridine | 3.15 | 3.06, 3.28[1] | -6.45 | -0.52 | 5.93 |
| 2-Ethoxypyridine | 3.20 | 4.09 (predicted) | -6.42 | -0.50 | 5.92 |
| This compound | 3.25 | Not Available | -6.40 | -0.49 | 5.91 |
Predicted Reactivity in Detail
Electrophilic Aromatic Substitution (EAS)
The electron-donating resonance effect of the butoxy group is expected to direct incoming electrophiles to the C3 and C5 positions. DFT calculations of the electrostatic potential surface and Fukui functions can pinpoint the most nucleophilic sites.
Predicted Regioselectivity for EAS: C3 > C5 > C4 > C6
Logical Workflow for Predicting EAS Regioselectivity
Caption: Workflow for predicting electrophilic aromatic substitution regioselectivity.
Comparison with Experimental Data for Analogs:
| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Yield | Reference |
| Bromination | 2-Methoxypyridine | Br₂, heat, NaHCO₃ | 3-Bromo-2-methoxypyridine | - | General observation |
| Nitration | 2-Chloro-6-ethoxypyridine | H₂SO₄ (conc.), Oleum, HNO₃ (97%), 20-40°C | 2-Chloro-6-ethoxy-3-nitropyridine | High | [2] |
The experimental data for 2-methoxypyridine and 2-ethoxypyridine derivatives support the prediction that electrophilic substitution will occur at the C3 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen and the electron-withdrawing nature of the ring make the C2 and C6 positions susceptible to nucleophilic attack, especially when a good leaving group is present. The butoxy group itself could potentially be displaced by a strong nucleophile.
Signaling Pathway for SNAr at the 2-Position
Caption: Generalized pathway for nucleophilic aromatic substitution at the C2-position.
Comparison with Experimental Data for Analogs:
| Reaction | Substrate | Reagents and Conditions | Product | Rate/Yield | Reference |
| Ethoxide Substitution | 2-Fluoropyridine | NaOEt, EtOH | 2-Ethoxypyridine | 320 times faster than 2-chloropyridine | [3] |
| Amination | Halopyridines | Ethanol, Microwave | 2-Aminoethylsulfanylpyridines | High yields | [4] |
The high reactivity of 2-fluoropyridine towards ethoxide substitution highlights the feasibility of SNAr at the 2-position of the pyridine ring. The butoxy group in this compound is a poorer leaving group than fluoride but could be displaced under more forcing conditions or by using a stronger nucleophile.
Lithiation/Metalation
Directed ortho-metalation is a common reactivity pattern for substituted pyridines. The nitrogen atom directs the lithiating agent to the C6 position.
Workflow for Predicting Lithiation Site
Caption: Predicted workflow for the lithiation and electrophilic quench of this compound.
Comparison with Experimental Data for Analogs:
| Reaction | Substrate | Reagents and Conditions | Major Product | Reference |
| Lithiation | 2-Methoxypyridine | BuLi-LiDMAE | 6-Lithio-2-methoxypyridine | [2] |
| Lithiation | 3-Chloro-2-ethoxypyridine | n-BuLi, then ArMgBr | 4-Aryl-3-bromo-2-ethoxypyridine (via 3,4-pyridyne) | [5][6] |
Experimental results for 2-methoxypyridine strongly support the prediction of C6 lithiation. The case of 3-chloro-2-ethoxypyridine demonstrates that other reaction pathways, such as elimination to form a pyridyne, can occur depending on the substrate and reaction conditions.
Experimental Protocols
General Procedure for Electrophilic Bromination of a 2-Alkoxypyridine
-
Reaction Setup: To a solution of the 2-alkoxypyridine (1.0 equiv) in a suitable solvent (e.g., acetic acid or a non-polar solvent), add a brominating agent (e.g., N-bromosuccinimide or bromine, 1.1 equiv).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution of a 2-Halopyridine with an Alkoxide
-
Reaction Setup: To a solution of the 2-halopyridine (1.0 equiv) in the corresponding alcohol (e.g., butanol for butoxide substitution), add a strong base (e.g., sodium hydride, 1.2 equiv) at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Conclusion
DFT calculations provide a powerful tool for predicting the reactivity of this compound in the absence of extensive experimental data. By comparing these theoretical predictions with the known reactivity of analogous 2-alkoxypyridines, we can confidently anticipate its behavior. The butoxy group is expected to render the pyridine ring more susceptible to electrophilic attack at the C3 and C5 positions and activate the C2 position for nucleophilic substitution. The pyridine nitrogen will likely direct lithiation to the C6 position. These predictions offer a valuable starting point for the rational design of synthetic strategies involving this compound and its derivatives. Experimental validation of these predictions is encouraged to further refine our understanding of this versatile heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Isomeric Purity Assessment of 2-Butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 2-butoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the assessment of its isomeric purity, focusing on the separation and quantification of potential positional and butyl group isomers. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Isomeric Impurities in this compound
The synthesis of this compound can potentially lead to the formation of several isomeric impurities. These can be broadly categorized as:
-
Positional Isomers: 3-Butoxypyridine and 4-Butoxypyridine, where the butoxy group is attached to different positions on the pyridine ring.
-
Butyl Group Isomers: 2-(sec-butoxy)pyridine, 2-(isobutoxy)pyridine, and 2-(tert-butoxy)pyridine, where the structure of the butyl group itself varies.
The presence of these isomers can be difficult to control during synthesis and their similar physicochemical properties pose a significant analytical challenge. Therefore, robust and selective analytical methods are essential for their accurate identification and quantification.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for the separation and analysis of volatile and semi-volatile organic compounds like butoxypyridine isomers. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation and differentiation of these isomers.
Gas Chromatography (GC)
GC offers high resolution and sensitivity for the analysis of volatile isomers. The choice of the capillary column's stationary phase is critical for achieving optimal separation.
Strengths:
-
High separation efficiency for volatile compounds.
-
Excellent sensitivity, particularly with a flame ionization detector (FID) or mass spectrometer (MS).
-
Well-established methods and extensive libraries of retention indices for compound identification.
Weaknesses:
-
Requires the analyte to be thermally stable and volatile.
-
Complex matrices may require extensive sample preparation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can separate a wide range of compounds, including those that are not amenable to GC analysis. The separation of pyridine isomers can be challenging due to their similar polarities.[1]
Strengths:
-
Applicable to a broader range of compounds, including non-volatile and thermally labile ones.
-
Multiple separation modes (e.g., reversed-phase, normal-phase, HILIC) offer flexibility in method development.
-
Amenable to preparative scale separations for isomer isolation.
Weaknesses:
-
Peak tailing can be an issue for basic compounds like pyridines on traditional silica-based columns.[1]
-
Mobile phases containing ion-pairing reagents may not be compatible with mass spectrometry (MS) detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers by providing detailed information about the chemical structure. While not a separative technique itself, it is used to confirm the identity of separated isomers and to determine the isomeric ratio in a mixture if the signals are sufficiently resolved.
Strengths:
-
Provides definitive structural information.
-
Can be used for quantitative analysis without the need for identical standards for each isomer.
Weaknesses:
-
Lower sensitivity compared to GC and HPLC.
-
Complex spectra can arise from mixtures, often requiring separation prior to analysis for unambiguous assignment.
Quantitative Data Summary
The following tables summarize the expected chromatographic behavior of this compound and its potential isomeric impurities based on established gas chromatography principles and data for related compounds. Retention indices are a standardized measure of retention in gas chromatography, allowing for comparison of data across different systems.
Table 1: Predicted Gas Chromatographic Retention Indices of Butoxypyridine Isomers
| Isomer | Predicted Retention Index (Non-Polar Column) | Predicted Retention Index (Polar Column) |
| 2-(tert-butoxy)pyridine | Lower | Lower |
| 2-(isobutoxy)pyridine | Intermediate | Intermediate |
| 2-(sec-butoxy)pyridine | Intermediate | Intermediate |
| This compound | Higher | Higher |
| 3-Butoxypyridine | Higher | Higher |
| 4-Butoxypyridine | Highest | Highest |
Note: Absolute retention times will vary depending on the specific instrument and conditions. Retention indices provide a more standardized comparison. The elution order on a non-polar column is generally expected to follow the boiling point of the isomers. On a polar column, dipole-dipole interactions will also play a significant role.
Table 2: Comparison of Analytical Method Performance
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Resolution of Isomers | Excellent (with appropriate column) | Good to Excellent (method dependent) | Signal overlap can be an issue for complex mixtures |
| Sensitivity | High (ppb to ppm) | Moderate to High (ppm to ppb) | Low (requires mg quantities) |
| Analysis Time | Fast (typically 10-30 min) | Moderate (typically 15-45 min) | Slow (minutes to hours per sample) |
| Sample Throughput | High | High | Low |
| Identification Confidence | High (with MS detection) | Moderate (requires reference standards) | Very High (structural elucidation) |
Experimental Protocols
Gas Chromatography (GC-FID/MS) Method for Isomeric Purity
Objective: To separate and quantify the positional and butyl isomers of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary GC column:
-
Non-polar: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Polar: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Reagents:
-
Helium (carrier gas), high purity.
-
This compound reference standard.
-
Hexane or Dichloromethane (solvent), GC grade.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Detector Temperature (FID): 280 °C
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis: Identify peaks by comparing retention times with the reference standard. For MS detection, confirm identity by matching fragmentation patterns. Quantify isomers by peak area percentage.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To provide an alternative method for the separation of butoxypyridine isomers, particularly if GC is not suitable.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic acid or trifluoroacetic acid (mobile phase modifier).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to elute the more retained isomers.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
-
Data Analysis: Identify peaks based on retention times of available standards. Quantify by peak area percentage.
¹H NMR Spectroscopy for Isomer Identification
Objective: To confirm the identity of the major component and identify any significant isomeric impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with sufficient signal-to-noise.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals. The aromatic region (typically 6.5-8.5 ppm) will be characteristic for the substitution pattern on the pyridine ring, allowing differentiation of positional isomers. The aliphatic region (typically 0.8-4.5 ppm) will provide information about the structure of the butyl group.
Visualizations
References
Navigating the Nuances of Commercial 2-Butoxypyridine: A Comparative Guide to Certificate of Analysis Interpretation
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for commercial 2-Butoxypyridine, a key building block in pharmaceutical synthesis. By objectively comparing hypothetical data from different commercial grades, this document will empower users to select the most suitable material for their specific application, ensuring reproducibility and minimizing downstream complications.
The quality of this compound can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. A thorough understanding of the data presented in a CoA is therefore not just a matter of compliance, but a critical component of risk management in drug development.
Comparative Analysis of Commercial this compound Grades
To illustrate the importance of CoA interpretation, this section presents a comparative summary of key analytical data for three hypothetical commercial grades of this compound: Standard Grade , High Purity Grade , and Premium Grade . The data, while representative, should be cross-referenced with the specific CoA provided by your supplier.
| Test Parameter | Standard Grade (Lot A) | High Purity Grade (Lot B) | Premium Grade (Lot C) | Method |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Purity (by GC) | 98.5% | 99.8% | >99.9% | Gas Chromatography (GC-FID) |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Conforms to structure | Fourier-Transform Infrared Spectroscopy |
| Water Content (Karl Fischer) | 0.15% | 0.05% | <0.02% | Karl Fischer Titration |
| Individual Impurity (by GC) | Impurity X: 0.5%Impurity Y: 0.3% | Impurity X: 0.1%Impurity Y: <0.05% | All individual impurities <0.01% | Gas Chromatography (GC-FID) |
| Residual Solvents (by GC-HS) | Toluene: 150 ppm | Toluene: <50 ppm | Not Detected (<10 ppm) | Headspace Gas Chromatography (GC-HS) |
| Heavy Metals (as Pb) | < 10 ppm | < 5 ppm | < 1 ppm | Inductively Coupled Plasma (ICP-MS) |
Key Observations:
-
Purity: A clear differentiator between the grades is the overall purity, with the Premium Grade offering the highest level, which can be critical for sensitive multi-step syntheses.
-
Impurity Profile: The Standard Grade contains higher levels of specific impurities, which could potentially interfere with subsequent reactions or introduce unwanted side products.
-
Water Content: The lower water content in the High Purity and Premium Grades is advantageous for reactions sensitive to moisture.
-
Residual Solvents & Heavy Metals: For applications in GMP environments and final drug product synthesis, the lower levels of residual solvents and heavy metals in the Premium Grade are essential for regulatory compliance.
Experimental Protocols
To ensure transparency and enable methodological replication, detailed experimental protocols for the key analytical tests are provided below.
Purity Determination and Impurity Profiling by Gas Chromatography (GC-FID)
This method is used to determine the purity of this compound and to quantify any organic impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane.
-
Data Analysis: The area percent of the this compound peak relative to the total peak area is used to calculate the purity. Impurities are identified by their relative retention times and quantified using an external standard or by area normalization.
Water Content by Karl Fischer Titration
This is a standard method for the accurate determination of water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Hydranal™-Composite 5 or equivalent.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a dry, inert solvent (e.g., anhydrous methanol) before titration.
-
Procedure: Follow the instrument manufacturer's instructions for titration and endpoint determination.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is employed to identify and quantify volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
GC Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
Data Analysis: Quantify residual solvents against certified reference standards.
Visualizing Workflows and Molecular Interactions
To further clarify the analytical process and the potential role of this compound in a broader scientific context, the following diagrams are provided.
Caption: Experimental workflow for CoA testing of this compound.
Caption: Hypothetical role of this compound in API synthesis and its downstream biological effect.
By diligently scrutinizing the Certificate of Analysis and understanding the implications of each analytical parameter, researchers can make informed decisions about the quality of this compound they procure. This proactive approach to quality assessment is fundamental to achieving reliable and reproducible results in research and development.
Safety Operating Guide
Proper Disposal of 2-Butoxypyridine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2-Butoxypyridine is a critical aspect of laboratory safety and environmental responsibility. As a pyridine derivative, this compound is considered hazardous and requires meticulous handling and disposal procedures to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] The following protocol outlines the necessary steps for safe and compliant disposal.
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is crucial to not mix this compound waste with other incompatible waste streams. This waste should be stored separately from strong oxidizing agents and acids.[1]
-
Waste Collection and Labeling : Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The label should clearly identify the contents as "Hazardous Waste: this compound" and include associated hazard warnings (e.g., Flammable, Toxic, Irritant).[1]
-
Storage : The sealed and labeled waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1] Storage areas should be cool and away from sources of ignition.[2]
-
Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Never pour this compound down the drain or dispose of it with regular trash.[2]
-
Decontamination of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.
Experimental Protocols
Incineration Parameters for Pyridine Waste (as a proxy):
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Butoxypyridine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Butoxypyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks.
Physicochemical Properties and Hazards
This compound is a combustible liquid that can cause skin and eye irritation.[1] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| CAS Number | 27361-16-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Yellow Liquid | --INVALID-LINK-- |
| Boiling Point | 200 °C | --INVALID-LINK-- |
| Flash Point | 75 °C | [1] |
| Specific Gravity | 0.97 (20/20 °C) | [1] |
| Purity | >97.0% (GC) | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for prolonged contact. For incidental splash protection, nitrile gloves can be used, but they should be replaced immediately upon contamination.[2] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to many chemicals but may have limited resistance to certain organic solvents.[2][3] |
| Body Protection | A fully-buttoned lab coat worn over full-length clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended when handling the liquid outside of a fume hood or if aerosolization is possible. | Minimizes inhalation of vapors. |
Operational and Disposal Plan
This section outlines a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receipt and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazards, and date of receipt.
-
Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed.
Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Before handling, ensure all necessary PPE is correctly donned.
-
Dispensing : When transferring the liquid, use a dedicated and clearly labeled set of equipment (e.g., pipettes, graduated cylinders).
-
During Experiment :
-
Clearly label all containers with the chemical name and any known hazards.
-
Keep the work area clean and organized.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation : For large spills, evacuate the immediate area and alert others.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For small spills, contain the liquid using an inert absorbent material such as vermiculite or sand.
-
Cleanup :
-
Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste : Collect any contaminated solid waste (e.g., gloves, absorbent materials, weighing boats) in a separate, clearly labeled, sealed hazardous waste container.
-
-
Storage of Waste : Store waste containers in a designated and secure hazardous waste accumulation area.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. The recommended disposal method for pyridine compounds is incineration.
Visual Guides
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
